4,6-Dimethylheptan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDTUKUWNQPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052784 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19549-80-5 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Dimethylheptan-2-one CAS number and properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4,6-dimethylheptan-2-one, a branched aliphatic ketone with applications in organic synthesis and as a flavoring and fragrance agent.[] This guide consolidates critical data including its chemical identifiers, physicochemical properties, synthesis protocols, spectroscopic information, and safety guidelines, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Descriptors
This compound is systematically named based on its seven-carbon heptane backbone, with a ketone functional group at the second carbon and methyl groups at the fourth and sixth positions.[2]
| Identifier | Value |
| CAS Number | 19549-80-5[2][3][4] |
| Molecular Formula | C₉H₁₈O[][2][3][4] |
| IUPAC Name | This compound[] |
| Synonyms | 4,6-Dimethyl-2-heptanone, 2-Heptanone, 4,6-dimethyl-[2][3][4] |
| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N[][2][5] |
| Canonical SMILES | CC(C)CC(C)CC(=O)C[] |
Physicochemical Properties
The compound is a clear to slightly yellow liquid.[6][7] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 142.24 g/mol | [][2][8] |
| Density | 0.812 g/cm³ | [][4][6] |
| Boiling Point | 170.3 °C at 760 mmHg | [4][6] |
| Melting Point | -46 °C | [6] |
| Flash Point | 44.7 °C | [4][6] |
| Refractive Index | 1.413 | [4][6] |
| Vapor Pressure | 1.48 mmHg at 25°C | [4][6] |
| Water Solubility | 0.05 g/100 mL | [7] |
| LogP | 2.76 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various laboratory and industrial methods. Key approaches include the oxidation of the corresponding alcohol and alkylation of ketone enolates.
3.1. Laboratory-Scale Synthesis: Oxidation of 4,6-dimethylheptan-2-ol
A direct route to this compound involves the oxidation of its corresponding secondary alcohol, 4,6-dimethylheptan-2-ol.[2]
Experimental Protocol (Jones Oxidation):
-
Dissolve 4,6-dimethylheptan-2-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.
-
Slowly add the Jones reagent dropwise to the acetone solution of the alcohol, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Caption: General workflow for the Jones oxidation of 4,6-dimethylheptan-2-ol.
3.2. Industrial Production: Catalytic Hydrogenation
For large-scale production, the catalytic hydrogenation of an unsaturated precursor like 4,6-dimethylhept-3-en-2-one is the preferred method due to its high selectivity and yield.[2]
Experimental Protocol (Catalytic Hydrogenation):
-
Charge a high-pressure reactor (autoclave) with the unsaturated ketone (4,6-dimethylhept-3-en-2-one), a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.
-
Stir the reaction mixture vigorously to ensure efficient contact between the reactants and the catalyst.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation if necessary.
Caption: Industrial synthesis via catalytic hydrogenation of an unsaturated precursor.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST Chemistry WebBook, which would show a characteristic strong absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure.[5][9]
-
Gas Chromatography (GC): GC is a standard technique for assessing the purity of this compound and for its separation in complex mixtures.[2][5][9] Retention indices on various columns have been reported.[6]
Safety and Handling
Understanding the hazards and necessary precautions is essential when working with this chemical.
| Safety Information | Details | Reference |
| GHS Pictograms | (Flame), (Exclamation Mark) | |
| Signal Word | Warning | [10] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| First Aid | Inhalation: Move person into fresh air. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Rinse mouth with water. Consult a physician. | [11][13] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13] | |
| Handling & Storage | Keep container tightly closed in a dry and well-ventilated place.[11] Ground/bond container and receiving equipment. Use explosion-proof equipment.[10][12] |
Applications and Biological Relevance
This compound has several industrial and research applications:
-
Fragrance and Flavoring: Its branched ketone structure lends it to use as a component in fragrances and flavorings.[]
-
Organic Synthesis: It serves as an intermediate or building block in the synthesis of other organic compounds.[]
-
Solvents and Dispersants: It finds application as a solvent and is used in wetting agents and dispersants.
-
Pharmacological Potential: Preliminary studies suggest potential antibacterial and antioxidant activities, though the specific biological targets are still under investigation.[] The compound can be found in some natural sources like apples and currants.[]
-
Analytical Standard: Its unique spectroscopic signature makes it a useful standard for identification in complex mixtures using techniques like GC-MS.[2]
References
- 2. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 3. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 4. This compound | 19549-80-5 [chemnet.com]
- 5. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 6. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. gustavus.edu [gustavus.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. Page loading... [guidechem.com]
Synthesis of 4,6-Dimethylheptan-2-one from Isobutyraldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylheptan-2-one, a valuable branched aliphatic ketone, from the readily available starting material, isobutyraldehyde. The synthesis involves a three-step reaction sequence: a base-catalyzed cross-aldol condensation, followed by dehydration of the resulting aldol adduct, and concluding with a selective catalytic hydrogenation. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflows.
Overall Synthesis Pathway
The synthesis of this compound from isobutyraldehyde and acetone proceeds through the following three key stages:
-
Cross-Aldol Condensation: Isobutyraldehyde reacts with acetone in the presence of a base catalyst to form the β-hydroxy ketone, 4-hydroxy-4,6-dimethylheptan-2-one.
-
Dehydration: The aldol adduct, 4-hydroxy-4,6-dimethylheptan-2-one, is dehydrated to yield the α,β-unsaturated ketone, 4,6-dimethylhept-3-en-2-one. This step can sometimes occur in situ during the aldol condensation under specific reaction conditions.
-
Selective Hydrogenation: The carbon-carbon double bond of 4,6-dimethylhept-3-en-2-one is selectively reduced through catalytic hydrogenation to produce the final saturated ketone, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Base-Catalyzed Cross-Aldol Condensation of Isobutyraldehyde and Acetone
This procedure details the formation of 4-hydroxy-4,6-dimethylheptan-2-one. To favor the desired cross-condensation product and minimize the self-condensation of isobutyraldehyde, a significant molar excess of acetone is used, and the isobutyraldehyde is added slowly to the reaction mixture.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| Isobutyraldehyde | 72.11 | 0.785 | 1 |
| Acetone | 58.08 | 0.791 | 5 - 10 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | ~1.11 | Catalyst |
| Diethyl ether | 74.12 | 0.713 | For extraction |
| Saturated sodium chloride solution (brine) | - | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | - | For drying |
Procedure:
-
A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with acetone and the 10% aqueous sodium hydroxide solution.
-
The mixture is cooled to 0-5 °C using an ice bath.
-
Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-4,6-dimethylheptan-2-one.
Step 2: Dehydration of 4-Hydroxy-4,6-dimethylheptan-2-one
The crude aldol adduct from the previous step is dehydrated to form 4,6-dimethylhept-3-en-2-one. This can be achieved by heating the aldol adduct, often in the presence of a catalytic amount of acid.
Materials:
| Reagent/Catalyst | Molar Mass ( g/mol ) | Amount |
| Crude 4-hydroxy-4,6-dimethylheptan-2-one | 158.24 | 1 molar eq. |
| p-Toluenesulfonic acid (or other acid catalyst) | 172.20 | Catalytic amount |
Procedure:
-
The crude 4-hydroxy-4,6-dimethylheptan-2-one is placed in a round-bottom flask equipped with a distillation apparatus.
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added.
-
The mixture is heated, and the water formed during the reaction is azeotropically removed.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the crude 4,6-dimethylhept-3-en-2-one is purified. Purification is typically achieved by fractional distillation under reduced pressure.
Step 3: Selective Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one
The final step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone to yield the desired this compound. The industrial production of this compound favors this method for its high selectivity and yield.[2]
Materials:
| Reagent/Catalyst | Amount |
| 4,6-Dimethylhept-3-en-2-one | 1 molar eq. |
| Palladium on carbon (5% Pd/C) | Catalytic amount |
| Hydrogen gas (H₂) | Excess |
| Solvent (e.g., ethanol, ethyl acetate) | - |
Procedure:
-
4,6-Dimethylhept-3-en-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is connected to a hydrogen source and purged to remove air.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 bar) at room temperature until the theoretical amount of hydrogen is consumed.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.
Data Presentation
Physical and Chemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isobutyraldehyde | 2-Methylpropanal | 78-84-2 | C₄H₈O | 72.11 | 63-64 |
| Acetone | Propan-2-one | 67-64-1 | C₃H₆O | 58.08 | 56 |
| 4-Hydroxy-4,6-dimethylheptan-2-one | 4-Hydroxy-4,6-dimethylheptan-2-one | - | C₉H₁₈O₂ | 158.24 | - |
| 4,6-Dimethylhept-3-en-2-one | 4,6-Dimethylhept-3-en-2-one | 504-20-1 | C₉H₁₆O | 140.22 | ~180 |
| This compound | This compound | 19549-80-5 | C₉H₁₈O | 142.24 | 171-173 |
Spectroscopic Data Summary
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | ~2.1 (s, 3H, -C(O)CH₃), complex multiplets in the upfield region for other protons.[2] | - | Strong C=O stretch around 1715 cm⁻¹. |
| 4,6-Dimethylhept-3-en-2-one | Characteristic signals for vinyl protons and methyl groups. | Signals for carbonyl carbon, olefinic carbons, and aliphatic carbons. | C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹). |
| 4-Hydroxy-4,6-dimethylheptan-2-one | Signals for hydroxyl proton, methyl groups, and methylene protons. | Signals for carbonyl carbon, carbon bearing the hydroxyl group, and other aliphatic carbons. | Broad O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1710 cm⁻¹). |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data provided is a general representation.
Mandatory Visualizations
Reaction Mechanism: Base-Catalyzed Aldol Condensation
Caption: Mechanism of the base-catalyzed cross-aldol condensation.
Experimental Workflow: Overall Synthesis
Caption: A simplified workflow for the synthesis of this compound.
References
4,6-Dimethylheptan-2-one structural isomers and identification
An In-depth Technical Guide on the Structural Isomers and Identification of 4,6-Dimethylheptan-2-one
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the structural isomers of this compound (C₉H₁₈O), along with detailed experimental protocols for their identification and differentiation.
Understanding Structural Isomerism in Ketones
This compound is a branched aliphatic ketone. Its structural isomers can be categorized based on variations in the carbon skeleton (chain length and branching) and the position of the carbonyl group. The molecular formula C₉H₁₈O allows for a significant number of structural arrangements, including various nonanones, methyl-octanones, ethyl-heptanones, and other dimethyl-heptanones. The specific placement of the methyl groups in this compound distinguishes it from its isomers, influencing properties such as its boiling point and reactivity due to steric hindrance around the carbonyl group.[1]
The diagram below illustrates the relationship between this compound and some of its structural isomer classes.
Physicochemical and Spectroscopic Data
The differentiation of isomers relies on variations in their physical and spectroscopic properties. While a comprehensive list of all possible isomers is extensive, the following table summarizes key data for this compound and a selection of its isomers.
| Property | This compound | 3-Nonanone | 5-Nonanone | 2,6-Dimethylheptan-4-one |
| Molecular Formula | C₉H₁₈O[2][3][4] | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight ( g/mol ) | 142.24[2][3] | 142.24 | 142.24 | 142.24 |
| CAS Number | 19549-80-5[1][2][3][4] | 925-78-0 | 502-56-7 | 108-83-8 |
| Boiling Point (°C) | 170.3 (at 760 mmHg)[5] | 188-190 | 186-187 | 168 |
| Melting Point (°C) | -46[5] | -15.6 | -29 | -41.5 |
| Density (g/cm³) | 0.812[5] | 0.825 | 0.826 | 0.809 |
| IR C=O Stretch (cm⁻¹) | ~1715 | ~1715 | ~1715 | ~1715 |
| ¹³C NMR (C=O, ppm) | ~209 | ~211 | ~211 | ~212 |
Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for isomers are sourced from publicly available chemical databases.
Experimental Protocols for Isomer Identification
A combination of chromatographic separation and spectroscopic analysis is the most effective approach for identifying and differentiating structural isomers.[6][7] Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, offering both separation and structural information.[8][9][10] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide complementary data for unambiguous structure elucidation.[11]
The general workflow for isomer identification is depicted below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile isomers based on their boiling points and polarity, after which the mass spectrometer provides information on the mass-to-charge ratio and fragmentation patterns, serving as a molecular fingerprint.[6][8][10]
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector: 250 °C, split injection (e.g., 50:1 split ratio).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum for each isomer will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For ketones, prominent fragments often result from α-cleavage (cleavage of the bond adjacent to the carbonyl group).[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region.[11][13] The splitting patterns (multiplicity) and integration values of the signals will reveal the connectivity of protons and help differentiate the branching patterns of the isomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Analysis: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-215 ppm.[13][14][15] The number and chemical shifts of the other carbon signals will differ based on the specific carbon skeleton of the isomer, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For ketones, the most prominent feature is the strong carbonyl (C=O) stretching absorption.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Spectral Analysis: All ketone isomers will exhibit a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch.[11][13] While the exact position of this band can be subtly influenced by the surrounding structure, it is generally not sufficient on its own to distinguish between closely related aliphatic ketone isomers. However, it provides definitive confirmation of the ketone functional group. The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor differences between isomers.
References
- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 2. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 8. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Spectroscopic Profile of 4,6-Dimethylheptan-2-one: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for the ketone 4,6-Dimethylheptan-2-one, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.
Introduction
This compound (C9H18O, Molar Mass: 142.24 g/mol ) is a ketone with a branched alkyl chain.[1][2] Understanding its structural features through spectroscopic analysis is crucial for its identification, characterization, and application in various chemical syntheses. This guide presents a comprehensive overview of its spectroscopic signature.
Spectroscopic Data
The following sections detail the experimental data obtained for this compound across different spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in this compound. A characteristic singlet for the methyl protons adjacent to the carbonyl group is observed around 2.1 ppm.[1] The remaining methyl and methylene protons appear as a complex multiplet in the upfield region.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 3H | CH₃ (C1) |
| ~1.0 - 1.5 | Multiplet | 15H | CH₃ (C7, C8, C9), CH₂ (C3, C5), CH (C4, C6) |
Note: Predicted data. Specific experimental values may vary.
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is distinctly shifted downfield. Saturated ketone carbons typically absorb in the 190 to 215 ppm range.[3]
| Chemical Shift (δ) [ppm] | Carbon Type | Assignment |
| ~208-212 | C=O | C2 |
| ~49-51 | CH₂ | C3 |
| ~29-31 | CH | C4 |
| ~45-47 | CH₂ | C5 |
| ~24-26 | CH | C6 |
| ~22-24 | CH₃ | C7, C8 |
| ~29-31 | CH₃ | C1 |
| ~19-21 | CH₃ | C9 |
Note: Predicted data. Specific experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 1715 - 1725 | Strong, Sharp | C=O Stretch | Ketone |
| 2850 - 3000 | Medium to Strong | C-H Stretch | Alkyl |
| 1350 - 1470 | Medium | C-H Bend | Alkyl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and various fragment ions.
| m/z | Relative Intensity | Possible Fragment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M - CH₃]⁺ |
| 85 | High | [M - C₄H₉]⁺ (α-cleavage) |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: Fragmentation pattern is predicted based on typical ketone fragmentation. The base peak may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
FT-IR Spectroscopy
Sample Preparation:
-
As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Mass Spectrometry
Sample Introduction:
-
The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Procedure:
-
The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Natural Occurrence of 4,6-Dimethylheptan-2-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of the branched ketone 4,6-Dimethylheptan-2-one in plants, with a focus on its identification in truffle species. The potential role of this compound as a semiochemical in insects is also explored. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development.
Natural Occurrence in the Fungal Kingdom: The Case of Truffles
Recent scientific investigations have identified this compound as a naturally occurring volatile organic compound (VOC) in the fruiting bodies of several species of truffles belonging to the genus Tuber. Notably, its presence has been reported in the aroma profiles of Tuber borchii, Tuber melanosporum, and Tuber indicum[1][2]. Truffles are highly valued for their distinct aromas, which are composed of a complex mixture of VOCs that play a crucial role in their ecological interactions, including attracting animals for spore dispersal[1].
Quantitative Data
While the presence of this compound in truffles has been qualitatively confirmed, specific quantitative data, such as concentration or relative abundance, from the primary literature was not accessible for this guide. The table below is structured to accommodate such data as it becomes available through further research and access to full-text publications.
| Species | Plant Part/Organism Stage | Compound | Concentration/Relative Abundance | Reference |
| Tuber borchii | Fruiting Body | This compound | Data not available | [1][2] |
| Tuber melanosporum | Fruiting Body | This compound | Data not available | [1] |
| Tuber indicum | Fruiting Body | This compound | Data not available | [1] |
Experimental Protocols for Detection and Analysis
The identification of this compound in truffles has been achieved through advanced analytical techniques designed for the extraction and analysis of volatile compounds. A key methodology employed is Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology: Stir Bar Sorptive Extraction (SBSE) Coupled with GC-MS
This protocol provides a generalized procedure based on the methodologies reported for the analysis of truffle volatiles[1][2].
Objective: To extract and identify volatile organic compounds, including this compound, from truffle fruiting bodies.
Materials:
-
Fresh truffle fruiting bodies
-
Stir bar coated with polydimethylsiloxane (PDMS)
-
Glass vials with screw caps and septa
-
Thermal desorber
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Analytical standards (including a certified standard of this compound)
Procedure:
-
Sample Preparation: A fresh truffle sample is weighed and placed in a clean glass vial. The vial is then sealed with a screw cap containing a septum.
-
Headspace Sorptive Extraction: A PDMS-coated stir bar is suspended in the headspace above the truffle sample within the sealed vial. The vial is then incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours) to allow the volatile compounds to partition into the PDMS coating of the stir bar.
-
Thermal Desorption: After the extraction period, the stir bar is removed from the vial and placed in a thermal desorption tube. The tube is then introduced into a thermal desorber unit. The stir bar is rapidly heated (e.g., to 250°C) to release the trapped volatile compounds.
-
Cryofocusing: The desorbed analytes are swept by a flow of inert gas (helium) onto a cold trap (cryofocusing unit) within the GC inlet. This step concentrates the analytes into a narrow band before they are introduced onto the analytical column.
-
Gas Chromatography: The cryotrap is rapidly heated, and the volatilized compounds are introduced into the GC column. The GC oven temperature is programmed to increase gradually, separating the individual compounds based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Compound Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley). The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard.
Potential Role in Insects: A Frontier for Research
While ketones are known to function as semiochemicals, including pheromones, in various insect species, the current scientific literature available through targeted searches does not provide a specific documented instance of this compound being produced or utilized by an insect. The study of insect chemical communication is a vast and active area of research, and it is plausible that this compound may play a role that is yet to be discovered.
Semiochemicals are signaling molecules that mediate interactions between organisms. In insects, these chemical cues are fundamental for a wide range of behaviors, including mating, aggregation, alarm signaling, and host location. Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species.
Given that other ketones are known insect pheromones, it is hypothesized that this compound could potentially function as a sex pheromone, an aggregation pheromone, or an alarm pheromone in an as-yet-unidentified insect species. Further research, employing techniques such as gas chromatography-electroantennography (GC-EAD) to screen for insect antennal responses to this compound, is required to elucidate any potential semiochemical activity.
Conclusion and Future Directions
The identification of this compound in the volatile profile of several Tuber species marks a significant finding in the chemical ecology of these economically and gastronomically important fungi. The detailed experimental protocols for the analysis of truffle volatiles provide a solid foundation for further quantitative studies.
The potential role of this compound as a semiochemical in insects remains an open and intriguing area for future research. Investigations into the volatile profiles of a wider range of insect species, coupled with electrophysiological and behavioral assays, are necessary to determine if this compound plays a role in insect communication. The elucidation of such a role could have implications for the development of novel pest management strategies.
For further information, researchers are encouraged to consult the primary literature, particularly the work of Splivallo and colleagues on truffle aromas.
References
In-Depth Technical Guide: Chemical Stability and Storage of 4,6-Dimethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4,6-Dimethylheptan-2-one. The information herein is compiled from publicly available safety data sheets, chemical databases, and general principles of organic chemistry, tailored for professionals in research and development.
Chemical Properties and Identification
This compound is an aliphatic ketone with the chemical formula C9H18O. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19549-80-5 | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Appearance | Clear to slight yellow liquid | [1] |
| Boiling Point | 170.3°C at 760 mmHg | [3] |
| Flash Point | 44.7°C | - |
| Density | 0.812 g/cm³ | - |
| Solubility | Insoluble in water | - |
| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N | [1] |
Chemical Stability Profile
The stability of this compound is crucial for its handling, storage, and application in various chemical processes. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of aliphatic ketones and information provided in safety data sheets.
General Stability: this compound is considered stable under recommended storage conditions.[4] However, like other ketones, it can be susceptible to degradation under certain stress conditions such as high temperature, exposure to light, and contact with strong oxidizing or reducing agents and strong bases.[4]
Thermal Stability
Aliphatic ketones can undergo thermal decomposition at elevated temperatures. While the specific decomposition temperature for this compound is not documented, it is advisable to avoid prolonged exposure to high temperatures to prevent degradation. Thermal stress studies are recommended to determine its thermal liability.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in ketones, leading to degradation. It is recommended to store this compound in light-resistant containers to minimize photolytic degradation.[5]
Hydrolytic Stability
Ketones are generally stable against hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, acid- or base-catalyzed reactions can occur. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability.[6][7]
Oxidative Stability
This compound is susceptible to oxidation, especially in the presence of strong oxidizing agents.[4] Contact with such agents should be avoided. The potential for autoxidation upon prolonged exposure to air should also be considered, although specific data is not available.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed to prevent moisture ingress and evaporation.[4][8]
-
Protection from Light: Store in amber-colored or opaque containers to protect from light.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Protection from Heat: Keep away from sources of heat, sparks, and open flames.[8]
Table 2: Summary of Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Temperature | Cool place |
| Atmosphere | Dry, well-ventilated |
| Light | Protect from light |
| Container | Tightly closed, light-resistant |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, hypothetical pathways can be proposed based on the known chemistry of aliphatic ketones. These may include oxidation, reduction, and reactions at the α-carbon. A potential degradation pathway is illustrated in the diagram below.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To obtain definitive stability data for this compound, a series of forced degradation studies should be conducted according to ICH guidelines.[9] The following are generalized protocols that can be adapted for this purpose.
Experimental Workflow
The diagram below outlines a typical workflow for conducting stability studies.
Caption: A general workflow for conducting forced degradation stability studies.
Thermal Stability Protocol
-
Accurately weigh samples of this compound into suitable, sealed containers.
-
Place the samples in calibrated ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).[7]
-
Include a control sample stored at the recommended storage temperature.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analyze the samples for purity and the presence of degradation products using a validated analytical method (e.g., GC-MS or HPLC).[2]
-
Determine the rate of degradation at each temperature to estimate the shelf life.
Photostability Protocol (as per ICH Q1B)
-
Expose samples of this compound in chemically inert, transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][8]
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.[5]
-
At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, purity, and degradation products.[5]
Hydrolytic Stability Protocol
-
Prepare solutions of this compound in acidic, basic, and neutral media (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water).[6][7]
-
Store the solutions at a controlled temperature (e.g., 40°C or 60°C).[7]
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots if necessary and analyze for the parent compound and any degradation products.
Oxidative Stability Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[7]
-
Store the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
Monitor the reaction over time by analyzing samples for the parent compound and degradation products.
Analytical Methods for Stability Assessment
The choice of analytical method is critical for accurately assessing the stability of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the parent compound and non-volatile degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown degradation products.[11][12]
Method validation in accordance with ICH guidelines is essential to ensure the reliability of the stability data.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions of elevated temperature, light exposure, and in the presence of strong oxidizing agents, bases, and reducing agents. To fully characterize its stability profile and establish a definitive shelf life, comprehensive forced degradation studies are required. The protocols and information provided in this guide serve as a foundation for designing and executing such studies.
References
- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 2. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 3. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 4. btsa.com [btsa.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Properties and Calculations of 4,6-Dimethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 4,6-dimethylheptan-2-one, a branched-chain ketone. The document details both calculated and theoretical thermodynamic parameters, outlines the methodologies for their determination, and presents a framework for understanding the relationships between molecular structure and thermodynamic stability. This information is critical for professionals in chemical research, materials science, and drug development where understanding the energetic properties of molecules is paramount for process design, reaction engineering, and molecular modeling.
Thermodynamic Properties of this compound
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -108.90 | kJ/mol | Joback Method[1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -352.23 | kJ/mol | Joback Method[1] |
| Enthalpy of Fusion | ΔfusH° | 13.62 | kJ/mol | Joback Method[1] |
| Enthalpy of Vaporization | ΔvapH° | 41.60 | kJ/mol | Joback Method[1] |
| Ideal Gas Heat Capacity | Cp,gas | See Table 3 | J/mol·K | Joback Method[1] |
Table 2: Calculated Physical Properties of this compound
| Property | Symbol | Value | Unit | Method |
| Normal Boiling Point | Tboil | 441.33 | K | Joback Method[1] |
| Normal Melting Point | Tfus | 227.03 | K | Joback Method[1] |
| Critical Temperature | Tc | 611.58 | K | Joback Method[1] |
| Critical Pressure | Pc | 2492.52 | kPa | Joback Method[1] |
| Critical Volume | Vc | 545.0 | cm³/mol | Joback Method[1] |
| Log10 of Water Solubility | log10WS | -2.39 | - | Crippen Method[1] |
| Octanol/Water Partition Coefficient | logPoct/wat | 2.648 | - | Crippen Method[1] |
| McGowan's Characteristic Volume | McVol | 139.240 | ml/mol | McGowan Method[1] |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)
The Joback method utilizes a polynomial to express the ideal gas heat capacity as a function of temperature[2][3]:
Cp,gas = A + B·T + C·T² + D·T³
| Coefficient | Value |
| A | -1.13E+01 |
| B | 8.16E-01 |
| C | -3.52E-04 |
| D | 6.28E-08 |
Note: T is in Kelvin. These parameters are generally valid from 273 K to approximately 1000 K[2][3].
Computational Methodologies for Property Estimation
The data presented above were derived from group contribution methods, which are valuable for estimating properties of compounds where experimental data is lacking. These methods decompose a molecule into its constituent functional groups and sum the contributions of each group to estimate a particular property.
The Joback Method
The Joback method is a widely used group-contribution technique for the estimation of eleven key thermophysical properties of pure organic compounds from their molecular structure alone[1][2]. This method assumes that there are no interactions between the functional groups and relies on additive contributions[2]. The molecule is broken down into predefined groups, and the contribution of each group is summed to calculate the desired property[1][2][4].
The Crippen Method
The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP) and molar refractivity[5][6]. The method classifies atoms into different types based on their local chemical environment and assigns a specific contribution to each atom type for the calculation of logP[5][7][8].
The McGowan Method
The McGowan method is used to calculate the characteristic molecular volume (Vx)[9][10][11]. This volume is determined by summing the atomic volumes of all atoms in the molecule and then subtracting a constant value for each bond present, regardless of its type (single, double, or triple)[9]. The McGowan volume has been shown to be equivalent to computer-calculated van der Waals volumes[10][12].
Experimental Protocols for Thermodynamic Property Determination
While calculated values provide useful estimates, experimental determination remains the gold standard for accuracy. The following sections outline the general experimental protocols for measuring the key thermodynamic properties of ketones like this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter[13].
Experimental Workflow: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the liquid ketone is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).
-
Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.
-
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.
-
Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's Law.
Heat Capacity (Cp)
The specific heat capacity of a liquid can be determined using various calorimetric techniques, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common methods. A simpler approach for educational or preliminary purposes involves a constant-pressure calorimeter (like a coffee-cup calorimeter)[14][15][16].
Experimental Protocol: Constant-Pressure Calorimetry
-
A known mass of the liquid ketone is placed in an insulated container (the calorimeter).
-
A known amount of heat is supplied to the liquid, often via an electric heater.
-
The temperature change of the liquid is carefully measured.
-
The heat capacity is calculated using the formula: Cp = q / (m · ΔT), where q is the heat added, m is the mass of the liquid, and ΔT is the change in temperature[14][15]. The heat capacity of the calorimeter itself must also be taken into account for accurate measurements[17].
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation[18][19][20].
Experimental Setup: Ebulliometry or Static Vapor Pressure Measurement
-
The liquid sample is placed in a container connected to a pressure sensor and a temperature probe.
-
The system is heated, and the vapor pressure is recorded at various temperatures.
-
A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.
-
According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the universal gas constant[19][20]. From the slope, the enthalpy of vaporization can be calculated.
Advanced Computational Methods
For higher accuracy in thermodynamic property prediction, quantum mechanical methods are employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which thermodynamic properties can be derived[21][22].
Density Functional Theory (DFT)
Density functional theory is a widely used computational quantum mechanical modeling method that investigates the electronic structure of many-body systems[23][24][25]. In DFT, the properties of a system are determined using functionals of the spatially dependent electron density[23]. It offers a good balance between accuracy and computational cost for calculating thermodynamic properties of organic molecules[26].
Gaussian-n (Gn) Theories
Gaussian-n theories, such as G3 theory, are composite ab initio methods designed to achieve high accuracy in calculating molecular energies[27][28][29][30]. These methods involve a sequence of calculations with different basis sets and levels of theory to approximate a high-level calculation with reduced computational expense[28][30]. G3 theory has been shown to predict enthalpies of formation with an average absolute deviation of less than 1 kcal/mol from experimental values[27][30].
Uncertainty in Measurement
It is imperative to report any experimentally determined or computationally calculated thermodynamic data with an associated uncertainty. For experimental results, the uncertainty is evaluated based on statistical methods (Type A) and other means (Type B), such as instrument specifications and scientific judgment[31][32]. The NIST Guide to the Expression of Uncertainty in Measurement provides a comprehensive framework for this purpose[33][34][35]. For computational results, the uncertainty is often estimated by comparing the performance of the method against a benchmark set of molecules with known experimental values[36].
References
- 1. grokipedia.com [grokipedia.com]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. JobackEstimate | Wolfram Function Repository [resources.wolframcloud.com]
- 5. logP - MolModa Documentation [durrantlab.pitt.edu]
- 6. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]
- 7. researchgate.net [researchgate.net]
- 8. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecule volume [molinspiration.com]
- 12. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. fiveable.me [fiveable.me]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 17. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 18. scribd.com [scribd.com]
- 19. vernier.com [vernier.com]
- 20. youtube.com [youtube.com]
- 21. jocpr.com [jocpr.com]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. Density functional theory - Wikipedia [en.wikipedia.org]
- 24. imperial.ac.uk [imperial.ac.uk]
- 25. cond-mat.de [cond-mat.de]
- 26. mdpi.com [mdpi.com]
- 27. pubs.aip.org [pubs.aip.org]
- 28. G3 theory [schulz.chemie.uni-rostock.de]
- 29. researchgate.net [researchgate.net]
- 30. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 31. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 32. emtoolbox.nist.gov [emtoolbox.nist.gov]
- 33. researchgate.net [researchgate.net]
- 34. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 35. Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement ... - Barry N. Taylor - Google ブックス [books.google.co.jp]
- 36. pubs.aip.org [pubs.aip.org]
Solubility of 4,6-Dimethylheptan-2-one in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,6-Dimethylheptan-2-one
This compound (CAS No. 19549-80-5) is an organic compound with the molecular formula C9H18O.[3][4][5] It belongs to the ketone family, characterized by a carbonyl group (C=O) within a carbon skeleton. Its structure, featuring a nine-carbon chain with methyl branches, influences its physical and chemical properties, including its solubility.[1][6] This compound is a colorless to light yellow liquid with a characteristic ketone odor.[3][7]
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 142.24 g/mol [8] |
| Boiling Point | 170.3 °C at 760 mmHg[5] |
| Density | 0.812 g/cm³[3][5] |
| Flash Point | 44.7 °C[3][5] |
| Water Solubility | Low / Immiscible[7][9] |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 2.76[8][10][11] |
The relatively high logP value indicates a preference for nonpolar environments over aqueous ones, which is a key determinant of its solubility profile.
Principles of Solubility in Organic Solvents
The solubility of this compound is governed by the principle of "like dissolves like".[12] Its molecular structure has two key features that dictate its interaction with solvents:
-
The Polar Carbonyl Group (C=O): The oxygen atom in the carbonyl group is more electronegative than the carbon atom, creating a dipole moment. This allows for dipole-dipole interactions with polar solvents.[6][13]
-
The Nonpolar Alkyl Chain: The nine-carbon branched alkyl chain is nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.[1][6]
The overall solubility in a given solvent is a balance between these two factors. As the carbon chain length of ketones increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents like water.[1][6][14] However, this extended nonpolar structure enhances its solubility in nonpolar organic solvents.
Expected Solubility Profile
Based on the structural characteristics of this compound and the general solubility of similar ketones, the following table summarizes its expected solubility in common organic solvents.[2][6][14]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The alkyl chain has good compatibility with the alcohol's alkyl group, and the carbonyl group can interact with the hydroxyl group. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the ketone's carbonyl group and the solvent's polar functional groups. |
| Nonpolar | Hexane, Toluene, Chloroform, Benzene, Carbon Tetrachloride | High / Miscible | The long, branched alkyl chain of this compound interacts favorably with nonpolar solvents via London dispersion forces.[2][15] |
| Aqueous | Water | Low / Immiscible | The large, nonpolar alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water.[1][6][7][9] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like this compound in an organic solvent.
Static Equilibrium Method (Gravimetric Analysis)
This is a widely used method for determining solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. It is crucial to avoid transferring any solid particles.
-
-
Quantification:
-
Dispense the supernatant into a pre-weighed vial.
-
Determine the weight of the collected supernatant.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent is completely removed, weigh the vial containing the solute residue.
-
-
Calculation:
-
The solubility can be calculated in terms of mass per volume (e.g., g/100 mL) or mass per mass (e.g., g/100 g of solvent).
-
Spectroscopic or Chromatographic Methods
For more precise measurements, especially for lower solubilities, instrumental methods are preferred.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
-
Generation of Calibration Curve:
-
Analyze the standard solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or more commonly, Gas Chromatography with a Flame Ionization Detector - GC-FID).
-
Plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the static equilibrium method.
-
After allowing the excess solute to settle, take a sample of the supernatant and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
-
Determination of Solubility:
-
Analyze the diluted sample using the same instrumental method.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility.
-
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the factors influencing the solubility of this compound in different types of solvents.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines a general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. quora.com [quora.com]
- 2. 2,6-Dimethyl-4-heptanone, >90% (sum of 2,6-Dimethyl-4-heptanone & 4,6-Dimethyl-2-heptanone) | Fisher Scientific [fishersci.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound | 19549-80-5 [chemnet.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. smooth-on.com [smooth-on.com]
- 8. 2-Heptanone, 4,6-dimethyl- (CAS 19549-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. fishersci.fr [fishersci.fr]
- 10. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 12. Khan Academy [khanacademy.org]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chembk.com [chembk.com]
A Journey Through Time: Historical Synthesis Methods for Branched Ketones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of branched ketones, a crucial class of organic compounds prevalent in pharmaceuticals, fragrances, and fine chemicals, has a rich and evolving history. Understanding the classical methods for their preparation not only offers a fascinating glimpse into the development of organic chemistry but also provides a foundational knowledge base for modern synthetic strategies. This technical guide delves into the core historical methods for synthesizing branched ketones, providing detailed experimental protocols, quantitative data, and a visual representation of the underlying chemical principles.
Friedel-Crafts Acylation (1877)
Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The reaction introduces an acyl group, which, in the case of branched acyl halides, leads to the formation of branched aromatic ketones.
One of the significant advantages of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2] Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, a common issue in the related Friedel-Crafts alkylation.[3]
Historical Experimental Protocol: Synthesis of Benzophenone
A classic example of the Friedel-Crafts acylation is the synthesis of benzophenone from benzene and benzoyl chloride. While not a branched ketone, this historical procedure illustrates the fundamental principles and techniques of the time.
Reaction: Benzene + Benzoyl Chloride → Benzophenone + HCl
| Reagents/Conditions | Quantity/Value |
| Benzene | Molar Excess |
| Benzoyl Chloride | 1 equivalent |
| Aluminum Chloride (AlCl₃) | > 1 equivalent |
| Temperature | Cold, then reflux at 60°C |
| Reaction Time | ~30 minutes for reflux |
| Yield | 80-89% [4] |
Procedure:
-
To a mixture of benzene and solid aluminum chloride, benzoyl chloride is added carefully in the cold.
-
Hydrogen chloride gas is evolved during the addition.
-
After the addition is complete, the mixture is heated under reflux at 60°C for approximately 30 minutes to complete the reaction.[5]
-
The reaction mixture is then subjected to a workup procedure involving hydrolysis to decompose the aluminum chloride complex and subsequent distillation to isolate the benzophenone.[4]
Grignard Reaction (1900)
The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized organic synthesis, providing a powerful tool for carbon-carbon bond formation.[6] The Grignard reaction, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound. The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, provides a versatile route to ketones, including branched ketones.
Historical Experimental Protocol: Synthesis of a Tertiary Alcohol (Illustrative of Grignard's Method)
Reaction: Phenylmagnesium bromide (excess) + Methyl Benzoate → Triphenylmethanol
| Reagents/Conditions | Quantity/Value |
| Magnesium Turnings | 0.082 mole |
| Bromobenzene | Not specified |
| Anhydrous Ether | Sufficient to cover Mg |
| Methyl Benzoate | 0.037 mole |
| Workup | 10% Sulfuric Acid |
| Yield | ~70% (for alcohol synthesis) [6] |
Procedure:
-
Preparation of the Grignard Reagent: In a dry three-necked flask fitted with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is warmed to complete the formation of phenylmagnesium bromide.
-
Reaction with Ester: The Grignard reagent solution is cooled, and a solution of methyl benzoate in anhydrous ether is added slowly. A white solid, the intermediate addition compound, separates. The mixture is then heated at reflux for 30 minutes.
-
Hydrolysis: The reaction mixture is poured into a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide and dissolve the basic magnesium salts.
-
Workup: The ether layer containing the product is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by crystallization.
References
IUPAC nomenclature and synonyms for 4,6-Dimethylheptan-2-one
This technical guide provides a comprehensive overview of 4,6-Dimethylheptan-2-one, covering its nomenclature, physicochemical properties, and detailed synthesis methodologies. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure featuring a heptane backbone, a ketone functional group at the second position, and methyl groups at the fourth and sixth positions is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are often encountered in commercial and scientific literature.
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 4,6-Dimethyl-2-heptanone, Iso-diisobutyl ketone |
| CAS Registry Number | 19549-80-5 |
| Molecular Formula | C₉H₁₈O |
| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a clear to slightly yellow liquid.[2][3] A summary of its key quantitative physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 142.24 g/mol [1] |
| Boiling Point | 170.3 °C at 760 mmHg[2][3] |
| Melting Point | -46 °C[2][3] |
| Density | 0.812 g/cm³[2][3] |
| Flash Point | 44.7 °C[2][3] |
| Refractive Index | 1.413[2] |
| Water Solubility | 0.05 g/100 mL |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving a crossed aldol condensation followed by catalytic hydrogenation. This pathway is advantageous for its high selectivity and yield.[1] An alternative, though less commonly detailed, laboratory-scale approach involves the alkylation of a pre-formed enolate of 2-heptanone.[1]
Experimental Protocol: Crossed Aldol Condensation and Hydrogenation
The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar crossed aldol-catalytic hydrogenation sequences.
Step 1: Crossed Aldol Condensation of Isobutyraldehyde and Acetone to yield 4,6-Dimethylhept-3-en-2-one
This reaction involves the base-catalyzed condensation of isobutyraldehyde with acetone. The enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde.[1] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone.
-
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of sodium hydroxide (e.g., 10% aqueous solution) is slowly added to a stirred mixture of isobutyraldehyde and a molar excess of acetone in ethanol.
-
The reaction mixture is stirred vigorously at a low temperature (e.g., 0-5 °C) for a specified period (e.g., 2-4 hours) and then allowed to warm to room temperature, with stirring continued for several hours (e.g., 12-24 hours).
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the bulk of the ethanol and excess acetone are removed under reduced pressure.
-
The remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 4,6-dimethylhept-3-en-2-one.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one to yield this compound
The selective hydrogenation of the carbon-carbon double bond in the α,β-unsaturated ketone intermediate yields the final product. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[1]
-
Materials:
-
4,6-Dimethylhept-3-en-2-one (from Step 1)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
The 4,6-dimethylhept-3-en-2-one is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and the atmosphere is purged with hydrogen.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature.
-
The progress of the reaction is monitored by TLC or gas chromatography (GC) for the disappearance of the starting material.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The final product can be purified by distillation.
-
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the crossed aldol condensation and subsequent hydrogenation can be visualized as a logical workflow.
Potential Applications
This compound is utilized in the fragrance and flavoring industries.[4] Furthermore, preliminary studies suggest potential antibacterial and antioxidant activities, indicating areas for future research in drug development.[4] The presence of this compound in some natural sources like apples and currants also points to its role in natural product chemistry.[4]
References
Methodological & Application
Application Note: Quantitative Analysis of 4,6-Dimethylheptan-2-one in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dimethylheptan-2-one (CAS No. 19549-80-5) is a volatile organic compound with applications in various fields of research.[1][2] Its accurate and sensitive quantification in complex biological and environmental matrices is crucial for understanding its metabolic fate, toxicological profile, or its role as a potential biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][3] This application note provides a detailed protocol for the analysis of this compound in complex matrices using GC-MS, including sample preparation, instrumental analysis, and data processing.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C9H18O | [2][4] |
| Molecular Weight | 142.24 g/mol | [2][4][5] |
| CAS Number | 19549-80-5 | [2][4] |
| Boiling Point | 170.3 °C at 760 mmHg | [6] |
| Appearance | Clear to slight yellow liquid | [4][6] |
| Synonyms | 4,6-Dimethyl-2-heptanone | [2][4] |
Experimental Protocols
Effective sample preparation is critical for removing interfering substances from complex matrices and for concentrating the analyte of interest.[3] The choice of method depends on the sample matrix and the required sensitivity.
Sample Preparation Techniques
1. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for volatile compounds.[3] It involves the exposure of a coated fiber to the headspace above the sample, where volatile analytes have partitioned.
-
Protocol:
-
Place 1-5 mL of the liquid sample (e.g., plasma, urine) or 0.5-2 g of the solid sample into a 10-20 mL headspace vial.
-
Add a suitable amount of internal standard.
-
If necessary, add salt (e.g., NaCl) to the sample to increase the partitioning of the analyte into the headspace. A urea with NaCl combination has shown optimal performance in enhancing detection sensitivity for volatile organic compounds in blood.[7]
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 10-30 minutes) to extract the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids.[8]
-
Protocol:
-
To 1 mL of liquid sample, add a suitable internal standard.
-
Add 2-5 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane).[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the analyte.
-
The collected organic layer can be concentrated under a gentle stream of nitrogen.[9]
-
Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.
-
3. Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample.[8]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol) followed by the sample matrix buffer or water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a small volume of a strong organic solvent.
-
The eluate can be concentrated and reconstituted for GC-MS analysis.
-
GC-MS Instrumental Analysis
The following are general GC-MS parameters that can be optimized for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |
| Injection Mode | Splitless or split, depending on concentration |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
For accurate quantification, a calibration curve should be prepared using standards of this compound in a matrix that closely matches the samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Characteristic Mass Fragments:
The mass spectrum of this compound will exhibit a characteristic fragmentation pattern upon electron ionization.[10] While a specific library spectrum for this compound is the gold standard for identification, typical fragment ions for ketones include alpha-cleavage products. For this compound, key fragment ions would be expected from the cleavage adjacent to the carbonyl group.
Note: Specific quantitative data such as retention time, LOD, LOQ, and recovery are highly dependent on the specific instrumentation, column, and matrix used. The values in the table below are hypothetical examples and should be determined experimentally.
| Parameter | Example Value |
| Retention Time | 10.5 min (on a 30m DB-5ms column) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum (e.g., a prominent and specific fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery (HS-SPME) | 85 - 105% |
| Recovery (LLE) | 80 - 110% |
Diagrams
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision guide for selecting a suitable sample preparation method.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in complex matrices using GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data considerations, will enable researchers to develop and validate robust and reliable analytical methods. The choice of the most appropriate sample preparation technique will depend on the specific matrix and the analytical objectives. Careful method validation is essential to ensure accurate and precise results.
References
- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 2. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (4S)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. organomation.com [organomation.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 4,6-Dimethylheptan-2-one as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4,6-Dimethylheptan-2-one as a reference standard in chromatographic analyses. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the effective application of this compound for quantitative and qualitative analytical work.
Introduction
This compound is a branched-chain aliphatic ketone. Its defined chemical and physical properties, along with its chromatographic behavior, make it a suitable candidate for use as a reference standard, particularly as an internal standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications. The use of a reliable reference standard is critical for the accurate quantification of analytes and for the validation of analytical methods.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application in analytical methods.
| Property | Value |
| CAS Number | 19549-80-5 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 170.3 °C at 760 mmHg |
| Density | 0.812 g/cm³ |
| Flash Point | 44.7 °C |
| Solubility | Limited solubility in water |
Application as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is particularly well-suited as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its volatility and thermal stability are compatible with typical GC operating conditions.
General Workflow for Quantitative GC-MS Analysis
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
Experimental Protocol: Quantitative Analysis of a Volatile Analyte
This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical volatile analyte in a simple matrix.
3.2.1. Materials and Reagents
-
This compound (Reference Standard Grade, >98% purity)
-
Analyte of interest (Reference Standard Grade, >98% purity)
-
Methanol (HPLC Grade)
-
Volumetric flasks, pipettes, and syringes
3.2.2. Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of the analyte and dissolve it in methanol in a 100 mL volumetric flask.
-
Working Solutions: Prepare a series of analyte working solutions by serial dilution of the analyte stock solution with methanol to cover the desired calibration range. Prepare a working internal standard solution at a concentration that will yield a consistent and measurable response.
3.2.3. Preparation of Calibration Standards
-
To a series of vials, add a fixed volume of the internal standard working solution.
-
Add increasing volumes of the analyte working solutions to each vial to create a calibration curve with at least five concentration levels.
-
Adjust the final volume with methanol to ensure all calibration standards have the same final volume and internal standard concentration.
3.2.4. Sample Preparation
-
Accurately measure a known volume or weight of the sample.
-
If the sample is liquid, dilute it with methanol as necessary to bring the analyte concentration within the calibration range. For solid samples, perform a suitable extraction procedure with methanol.
-
Spike the prepared sample with the same fixed volume of the internal standard working solution used for the calibration standards.
3.2.5. GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters. These should be optimized for the specific analyte and instrument.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
3.2.6. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms of the calibration standards and samples.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio versus the analyte concentration.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of the analyte in the samples using the response ratio from the sample chromatogram and the equation of the calibration curve.
Gas Chromatography Retention Data
The retention behavior of this compound can vary depending on the stationary phase of the GC column. The following retention indices have been reported:
| Stationary Phase | Retention Index |
| Petrocol DH | 979.9 |
| Carbowax | 1262.4 |
Application as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
This compound can also be utilized as a reference standard in reversed-phase HPLC for the analysis of non-polar to moderately polar compounds.[1]
General Workflow for HPLC Analysis
The workflow for using a reference standard in HPLC for identification and purity checks is outlined below.
Experimental Protocol: HPLC Analysis
This protocol describes a reversed-phase HPLC method for the analysis of this compound. This method can be adapted for its use as a reference standard to identify this compound in a sample matrix.[1]
4.2.1. Materials and Reagents
-
This compound (Reference Standard Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Volumetric flasks and pipettes
4.2.2. Preparation of Mobile Phase and Standard Solution
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water. A common starting point is 50:50 (v/v). Add a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. For mass spectrometry detection, replace phosphoric acid with a volatile acid like formic acid.[1]
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
4.2.3. HPLC Instrumental Parameters
The following are typical HPLC conditions for the analysis of this compound.
| Parameter | Value |
| HPLC Column | Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at 210 nm (or Mass Spectrometry) |
4.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution of this compound and record the chromatogram and retention time.
-
Inject the prepared sample solution.
-
Compare the retention time of the peak in the sample chromatogram with that of the standard to identify the presence of this compound.
Conclusion
This compound serves as a versatile and reliable reference standard for a range of chromatographic applications. Its utility as an internal standard in GC-MS allows for accurate quantification of volatile compounds, while its defined retention characteristics in HPLC make it a useful marker for qualitative analysis and method development. The protocols and data presented in these application notes provide a solid foundation for the successful integration of this compound into analytical workflows in research and industrial settings.
References
Application Note: Quantification of 4,6-Dimethylheptan-2-one in Food Flavor Analysis
Abstract
4,6-Dimethylheptan-2-one is a branched-chain ketone that contributes to the characteristic flavor profiles of various food products. Its quantification is essential for quality control, product development, and sensory analysis in the food and beverage industry. This application note presents a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described method offers high sensitivity, selectivity, and reproducibility for the analysis of this volatile flavor compound.
Introduction
The aroma and flavor of food are complex mixtures of volatile and non-volatile compounds. Ketones, in particular, are known to contribute significantly to the sensory properties of many foods, including fruits, dairy products, and cooked meats. This compound is a specific ketone that can impart nutty, fruity, or cheesy notes depending on its concentration and the food matrix. Accurate quantification of this compound is crucial for understanding its impact on flavor, ensuring product consistency, and for the development of new food products with desired sensory attributes. This application note provides a comprehensive methodology for researchers and quality control specialists to reliably quantify this compound in various food samples.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[1][2]
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with temperature control
-
Analytical balance
-
Sodium chloride (NaCl), analytical grade
-
Internal Standard (IS) solution: 2-Heptanone (CAS 110-43-0) at 10 µg/mL in methanol.
Procedure:
-
Weigh 5.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the 10 µg/mL 2-Heptanone internal standard solution.
-
Immediately seal the vial with the magnetic screw cap.
-
Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C for extraction.
-
After extraction, immediately transfer the SPME fiber to the GC-MS injector for thermal desorption and analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless for 2 minutes
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Total Run Time: 34 minutes
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound: m/z 43, 58, 85 (Quantifier: m/z 58)
-
2-Heptanone (IS): m/z 43, 71, 114 (Quantifier: m/z 43)
-
-
Solvent Delay: 3 minutes
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various food matrices, as determined by the described HS-SPME-GC-MS method.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/g) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.12 |
| 5.0 | 0.58 |
| 10.0 | 1.15 |
| 25.0 | 2.85 |
| 50.0 | 5.70 |
| 100.0 | 11.35 |
| R² | 0.9995 |
Table 2: Hypothetical Concentration of this compound in Various Food Samples
| Food Matrix | Sample ID | Concentration (ng/g) ± SD (n=3) |
| Cheddar Cheese | CC-01 | 85.3 ± 4.2 |
| Cheddar Cheese | CC-02 | 92.1 ± 5.1 |
| Roasted Almonds | RA-01 | 45.7 ± 2.9 |
| Roasted Almonds | RA-02 | 51.2 ± 3.5 |
| Mango Puree | MP-01 | 12.5 ± 1.1 |
| Mango Puree | MP-02 | 15.8 ± 1.4 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in diverse food matrices. The protocol is sensitive, requires minimal sample preparation, and is amenable to automation for high-throughput analysis. This methodology can be readily adopted by researchers, scientists, and quality control professionals in the food and flavor industries to ensure product quality and to facilitate the development of new and innovative food products.
References
- 1. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 19549-80-5 | Benchchem [benchchem.com]
The Role of 4,6-Dimethylheptan-2-one in Insect Chemical Ecology: A Review of Current Knowledge
While the field of insect chemical ecology has identified a vast array of semiochemicals that mediate critical insect behaviors, a comprehensive review of existing literature and scientific databases indicates that 4,6-Dimethylheptan-2-one is not a well-documented compound in this context. Extensive searches have not yielded specific studies detailing its role as a pheromone, allomone, or kairomone in any insect species.
This lack of specific findings suggests that this compound may not be a significant semiochemical in the insect world, or its role has yet to be discovered and documented. Research in chemical ecology often focuses on compounds that elicit strong and consistent behavioral responses, and it is possible that this particular ketone does not play a primary role in insect communication or interaction.
It is important to distinguish this compound from structurally similar compounds that have been identified as semiochemicals. For instance, other branched-chain ketones and related compounds are known to be involved in insect communication. However, the specific isomeric structure of this compound has not been implicated in published research on insect chemical ecology.
Given the absence of specific data on the role of this compound in insect chemical ecology, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The creation of such documents would require published research detailing its effects on insect behavior, electrophysiological responses, and practical applications in pest management or ecological studies.
Future Directions
The absence of information on this compound in insect chemical ecology does not entirely preclude a potential role. Future research could explore the following avenues:
-
Screening Studies: As part of broader screenings of volatile organic compounds from insects or their host plants, this compound could be included as a test compound in behavioral and electrophysiological assays.
-
Metabolomic Analyses: Advanced analytical techniques could potentially identify this compound as a minor component of a complex semiochemical blend that has not been previously resolved.
-
Biosynthetic Pathway Research: Investigations into the biosynthesis of known insect pheromones might reveal this compound as a precursor or a byproduct, which could then prompt further investigation into its own potential activity.
Until such research is conducted and published, the role of this compound in insect chemical ecology remains an open question. Researchers, scientists, and drug development professionals interested in this specific compound should be aware that there is currently no established body of work to support its significance as an insect semiochemical.
Application Notes and Protocols for the Analysis of Volatile Ketones by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile ketones are a class of organic compounds that play significant roles in various fields, including food science, environmental analysis, and clinical diagnostics. In drug development, the analysis of volatile ketones can be crucial for understanding metabolic pathways, identifying disease biomarkers, and assessing the stability of pharmaceutical formulations. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of these volatile compounds from a variety of sample matrices.[1][2] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of volatile ketones, including sample preparation, extraction, and chromatographic conditions.
Principle of HS-SPME-GC-MS
HS-SPME is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[1][3] Volatile analytes, such as ketones, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an appropriate extraction time, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.[4]
Experimental Protocols
This section details the methodology for the analysis of volatile ketones using HS-SPME-GC-MS. Optimization of these parameters may be required depending on the specific ketones of interest and the sample matrix.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following steps are recommended:
-
Sample Aliquoting: Place a precise amount of the liquid or solid sample (e.g., 1-5 mL or 1-5 g) into a headspace vial (e.g., 10 or 20 mL).
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard to all samples, calibration standards, and quality controls. For ketone analysis, an isotopically labeled ketone such as acetone-¹³C₃ can be used.[5][6]
-
Matrix Modification (Salting-out): For aqueous samples, adding a salt such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) can increase the ionic strength of the solution.[7] This "salting-out" effect reduces the solubility of volatile ketones, promoting their partitioning into the headspace and enhancing extraction efficiency.[1][8] The amount of salt added should be optimized, but a concentration of 20-40% (w/v) is a good starting point.[1]
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap to prevent the loss of volatile compounds.
Headspace SPME Procedure
The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity and selectivity.
-
SPME Fiber Selection: The choice of fiber coating depends on the polarity and molecular weight of the target ketones. For a broad range of volatile and semi-volatile compounds, including ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice.[9][10] Other commonly used fibers for volatile analysis include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[10][11]
-
Extraction Parameters:
-
Incubation/Equilibration Temperature and Time: Incubate the sealed vial at a constant temperature (e.g., 40-70°C) for a specific time (e.g., 10-30 minutes) to allow the volatile ketones to partition into the headspace and reach equilibrium.[2][7][12] Agitation during this step can facilitate the mass transfer of analytes.
-
Extraction Temperature and Time: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same or a slightly elevated temperature.[7][13] The optimal time and temperature should be determined experimentally to ensure sufficient extraction without causing degradation of the analytes.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of volatile ketones. These may need to be adjusted based on the specific instrument and the target analytes.
-
Injector:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, is commonly used for the separation of volatile compounds.[15][16] For more polar ketones, a polar column like a VF-WAX may be beneficial.[8] A typical column dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][15]
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS):
-
Mass Range: Scan from m/z 40 to 400 to cover the mass range of typical volatile ketones and their fragments.[14]
-
Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the filament from being saturated by any residual solvents or highly volatile non-target compounds.
Data Presentation
Quantitative data for the analysis of volatile ketones should be summarized for clear comparison. The following table provides an example of key validation parameters that should be determined for a quantitative method.
| Ketone | Linearity (Concentration Range, µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |
| Acetone | 25 - 8300 | >0.99 | <25 | <25 | 98 - 107[5][6] |
| Acetoacetate | 25 - 8300 | >0.99 | <25 | <25 | 98 - 107[5][6] |
| β-Hydroxybutyrate | 30 - 16500 | >0.99 | <30 | <30 | 98 - 107[5][6] |
Note: The values presented are examples based on the analysis of ketone bodies in blood and may vary depending on the specific ketone, matrix, and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HS-SPME-GC-MS protocol for volatile ketone analysis.
Caption: Experimental workflow for the analysis of volatile ketones using HS-SPME-GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace Sampling of VOCs with SPME [sigmaaldrich.com]
- 4. Item - Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (<i>Allium tuberosum</i> Rottler) - ProQuest [proquest.com]
- 8. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 12. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 4,6-Dimethylheptan-2-one Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dimethylheptan-2-one is a chiral ketone with potential applications in various fields, including fragrance and pheromone research. Due to the often distinct biological activities of different enantiomers, a reliable method for their separation and quantification is crucial. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful technique for resolving enantiomeric mixtures. While specific methods for the chiral resolution of this compound are not widely published, this application note provides a detailed protocol based on established methods for structurally similar aliphatic ketones. Polysaccharide-based and Pirkle-type CSPs are generally effective for the enantioseparation of ketones.[1] This protocol will focus on a method utilizing a polysaccharide-based CSP under normal phase conditions, which has demonstrated broad applicability for such compounds.
Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA)
-
Sample: Racemic this compound
-
Sample Solvent: Mobile phase or a compatible solvent mixture
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral HPLC separation.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase. |
3. Method Procedure
-
System Preparation:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol, 98:2 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sample Injection:
-
Inject 10 µL of the prepared sample solution onto the column.
-
-
Data Acquisition:
-
Acquire data for a sufficient time to allow for the elution of both enantiomers. The run time will depend on the retention of the specific enantiomers on the column.
-
-
Analysis:
-
Identify the two peaks corresponding to the enantiomers of this compound.
-
Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α) to evaluate the separation performance.
-
4. Method Optimization
If the initial conditions do not provide adequate separation (baseline resolution, Rs ≥ 1.5), consider the following adjustments:
-
Mobile Phase Composition: Vary the percentage of Isopropanol in the mobile phase. Decreasing the IPA concentration will generally increase retention and may improve resolution, while increasing it will decrease retention. Test compositions from 99:1 to 95:5 (n-Hexane:IPA).
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions with the stationary phase.
-
Column Temperature: Adjusting the column temperature can influence enantioselectivity. Test temperatures between 15 °C and 40 °C.
Data Presentation
The following table is a template for recording and comparing the results from different experimental conditions.
| Condition ID | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| Initial | 98:2 | 0.5 | 25 | - | - | - | - |
| Opt. 1 | |||||||
| Opt. 2 |
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Logical relationship of key components for achieving chiral separation.
References
Enhanced Detection of 4,6-Dimethylheptan-2-one Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4,6-Dimethylheptan-2-one to enhance its detection in analytical methodologies. The inherent volatility and moderate polarity of this branched-chain ketone can present challenges for achieving low detection limits in complex matrices. Chemical derivatization offers a robust strategy to improve chromatographic behavior, increase ionization efficiency in mass spectrometry, and introduce moieties that are highly responsive to specific detectors. This guide details protocols for derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography (GC), and 2,4-dinitrophenylhydrazine (DNPH) and dansyl hydrazine for High-Performance Liquid Chromatography (HPLC). These methods are broadly applicable to ketone analysis in various research and development settings, including drug metabolism studies and quality control.
Introduction
This compound is a branched aliphatic ketone that may be encountered as a volatile organic compound, a fragrance component, or a potential biomarker.[1] Accurate and sensitive quantification of this and similar ketones is crucial in diverse fields such as environmental analysis, food science, and pharmaceutical development. Studies have indicated that this compound may possess antibacterial and antioxidant activities, suggesting its potential relevance in biological systems.[]
Direct analysis of underivatized ketones can be hampered by their relatively low molar absorptivity in UV-Vis detection and their propensity for fragmentation in mass spectrometry, which can limit sensitivity and specificity. Chemical derivatization addresses these limitations by modifying the ketone's carbonyl group to introduce favorable properties for analysis.
This application note provides a comprehensive overview and detailed protocols for three effective derivatization strategies for this compound:
-
PFBHA Derivatization for GC-MS Analysis: This method introduces a pentafluorobenzyl group, which is highly electronegative and significantly enhances the sensitivity of detection by Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).[3]
-
DNPH Derivatization for HPLC-UV/Vis Analysis: Reaction with DNPH yields a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive UV-Visible detection.[4]
-
Dansyl Hydrazine Derivatization for HPLC-Fluorescence/MS Analysis: This reagent introduces a highly fluorescent dansyl group, allowing for ultra-sensitive fluorescence detection. The dimethylamino group also enhances protonation, improving ionization efficiency in LC-MS.[5]
Derivatization Strategies and Expected Performance
The choice of derivatization reagent and analytical technique depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the expected enhancements in detection for ketones using these derivatization methods. While specific data for this compound is not extensively published, the general improvements observed for other ketones are indicative of the expected performance.
| Derivatization Reagent | Analytical Technique | Enhancement Principle | Expected Improvement in Detection Limits | Reference |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS (NCI), GC-ECD | Introduction of a highly electronegative pentafluorobenzyl group. | Significant improvement, reaching low µg/g to ng/g levels.[3][6] | [3][6] |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/Vis, UHPLC-UV/Vis | Introduction of a strong chromophore (dinitrophenylhydrazone). | LODs in the range of 30-110 ng/mL, with further improvement using UHPLC.[4][7] | [4][7] |
| Dansyl Hydrazine | HPLC-Fluorescence, LC-MS | Introduction of a highly fluorescent dansyl group and an easily ionizable moiety. | Attomole-level detection limits with laser-induced fluorescence.[1] Significant signal enhancement in LC-MS.[8] | [1][8] |
Experimental Protocols
PFBHA Derivatization for GC-MS Analysis
This protocol describes the derivatization of this compound with PFBHA to form the corresponding oxime derivative, which is amenable to GC-MS analysis with enhanced sensitivity.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Hexane, Dichloromethane), HPLC grade
-
Deionized water
-
Sodium sulfate, anhydrous
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Protocol:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent. For aqueous samples, transfer a known volume into a reaction vial.
-
Derivatization Reaction:
-
To the sample, add an excess of PFBHA solution (e.g., 100 µL of a 15 mg/mL solution in water).
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Heat the reaction mixture at 60-70°C for 1-2 hours.
-
-
Extraction:
-
Cool the reaction vial to room temperature.
-
Add an appropriate volume of organic extraction solvent (e.g., 1 mL of hexane).
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Monitor for the characteristic ions of the PFBHA-oxime derivative of this compound.
-
Logical Workflow for PFBHA Derivatization
Caption: PFBHA derivatization workflow for GC-MS analysis.
DNPH Derivatization for HPLC-UV/Vis Analysis
This protocol details the derivatization of this compound with DNPH to form a hydrazone, which is then analyzed by HPLC with UV detection.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl) or other acid catalyst
-
Deionized water
-
Reaction vials
-
HPLC system with UV/Vis detector
Protocol:
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl (e.g., 1-2 mL per 100 mL of solution).[9]
-
Standard/Sample Preparation: Dissolve the sample or standard containing this compound in acetonitrile.
-
Derivatization Reaction:
-
Mix the sample/standard solution with an excess of the DNPH reagent in a reaction vial. A molar ratio of DNPH to ketone of at least 300 is recommended for complete derivatization.[10]
-
Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 65°C for 30 minutes) to ensure complete reaction.[9]
-
-
Sample Dilution: After the reaction is complete, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC-UV Analysis:
Logical Workflow for DNPH Derivatization
Caption: DNPH derivatization workflow for HPLC-UV analysis.
Dansyl Hydrazine Derivatization for HPLC-Fluorescence/MS Analysis
This protocol outlines the derivatization of this compound with dansyl hydrazine for sensitive analysis by HPLC with fluorescence or mass spectrometry detection.
Materials:
-
This compound standard
-
Dansyl hydrazine
-
Methanol or Acetonitrile, HPLC grade
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Reaction vials
-
HPLC system with a fluorescence detector and/or mass spectrometer
Protocol:
-
Standard/Sample Preparation: Dissolve the sample or standard in methanol or acetonitrile.
-
Derivatization Reaction:
-
Add a solution of dansyl hydrazine in methanol/acetonitrile to the sample.
-
Add a small amount of acid catalyst (e.g., 2% v/v TFA) to facilitate the reaction.
-
Heat the mixture at approximately 60°C for 30-60 minutes in a sealed vial.
-
-
Sample Preparation for Analysis: Cool the reaction mixture to room temperature. The sample may be injected directly or after dilution with the mobile phase.
-
HPLC-Fluorescence/MS Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 reverse-phase column.
-
For fluorescence detection, set the excitation and emission wavelengths appropriately for the dansyl group (e.g., Ex: ~340 nm, Em: ~525 nm).
-
For MS detection, use an electrospray ionization (ESI) source in positive ion mode.
-
Logical Workflow for Dansyl Hydrazine Derivatization
Caption: Dansyl hydrazine derivatization workflow.
Conclusion
The derivatization protocols presented herein provide robust and sensitive methods for the analysis of this compound and other ketones. The selection of the appropriate derivatization strategy will depend on the specific analytical requirements, including desired sensitivity, sample matrix complexity, and available instrumentation. By converting the ketone to a derivative with enhanced detectability, researchers, scientists, and drug development professionals can achieve lower limits of detection and more reliable quantification in their studies.
References
- 1. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 4,6-Dimethylheptan-2-one in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a prospective guide for the investigation of 4,6-Dimethylheptan-2-one in metabolomics. As of the generation of this document, there is no established body of research detailing the direct application of this compound in metabolomics studies or its validation as a biomarker. The proposed methodologies are based on the known chemical properties of the compound and standard analytical techniques.
Introduction
This compound is a branched-chain aliphatic ketone.[] While its role in biological systems is not well-documented, volatile organic compounds (VOCs) of similar structures can be products of endogenous metabolic processes, including lipid peroxidation and gut microbiome activity. This has led to an interest in such compounds as potential non-invasive biomarkers for various physiological and pathophysiological states. This document outlines a hypothetical framework for the investigation of this compound as a potential biomarker using metabolomics approaches.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound relevant to its analytical determination is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H18O | [2][3] |
| Molecular Weight | 142.24 g/mol | [2][3][4] |
| CAS Number | 19549-80-5 | [2][3][5] |
| Boiling Point | 170.3°C at 760 mmHg | [6] |
| Melting Point | -46°C | [6] |
| Flash Point | 44.7°C | [6] |
| Density | 0.812 g/cm³ | [][6] |
| Vapor Pressure | 1.48 mmHg at 25°C | [6] |
| Synonyms | 4,6-Dimethyl-2-heptanone, iso-Diisobutyl ketone | [2][7] |
Hypothetical Experimental Workflow for Biomarker Discovery
The following diagram illustrates a potential workflow for the investigation of this compound as a volatile biomarker in biological samples.
Proposed Analytical Protocol: Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a hypothetical method for the extraction and quantification of this compound from human plasma. This method is based on general principles for the analysis of volatile ketones.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., 2-Heptanone-d3
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium chloride
-
Human plasma (K2-EDTA)
-
Solid-Phase Microextraction (SPME) fibers (e.g., 75 µm Carboxen/PDMS)
2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Generate a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a 20 mL headspace vial, add 1 mL of plasma, 10 µL of the IS working solution, and 2 g of sodium chloride (to increase the volatility of the analyte).
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Vortex for 10 seconds.
4. SPME Headspace Extraction
-
Place the vial in a heating block or autosampler incubator at 60°C.
-
Equilibrate the sample for 10 minutes.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for desorption.
5. GC-MS Parameters The following are suggested starting parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (with SPME) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Quantifier and qualifier ions to be determined from a full scan of the standard. |
6. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Logical Framework for Novel Biomarker Validation
The following diagram illustrates the logical progression from the initial discovery of a potential biomarker like this compound to its clinical validation.
References
- 2. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 3. This compound | 19549-80-5 | UAA54980 [biosynth.com]
- 4. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19549-80-5 [sigmaaldrich.com]
- 6. m.molbase.com [m.molbase.com]
- 7. This compound | 19549-80-5 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethylheptan-2-one. The information is designed to help minimize the formation of side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different synthetic routes.
Route 1: Crossed Aldol Condensation of Isobutyraldehyde and Acetone
This route involves the base-catalyzed reaction of isobutyraldehyde with acetone, followed by dehydration and hydrogenation.
Q1: My reaction is producing a complex mixture of products with a low yield of the desired this compound. What are the likely side products and how can I minimize them?
A1: Low yields in this synthesis are typically due to competing self-condensation reactions. The primary side products are from the self-condensation of acetone and isobutyraldehyde.
-
Acetone Self-Condensation: Acetone can react with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.[1] Under harsher conditions, further condensation can lead to the formation of phorone.[2]
-
Isobutyraldehyde Self-Condensation: Isobutyraldehyde can also undergo self-condensation, which can lead to the formation of a trimer.[3][4]
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Use Excess Acetone | Employ a significant molar excess of acetone (e.g., 5-10 equivalents) relative to isobutyraldehyde.[1] | This increases the statistical probability of the isobutyraldehyde enolate reacting with acetone, thus favoring the desired crossed-aldol product.[1] |
| Slow Addition of Isobutyraldehyde | Add the isobutyraldehyde dropwise to the mixture of acetone and base over an extended period.[1] | This maintains a low concentration of isobutyraldehyde, minimizing its self-condensation.[1] |
| Temperature Control | Maintain a low temperature (e.g., 0-5 °C) during the initial aldol addition.[1] | Lower temperatures favor the initial aldol addition over the subsequent dehydration (condensation) and can help control the reaction rate, reducing side reactions.[1] |
| Choice of Base | The concentration and type of base (e.g., NaOH, KOH) can influence selectivity. Weaker bases may offer more controlled reactions.[1] | The base concentration affects the enolate concentration and reaction rate. |
Q2: I am having difficulty with the final hydrogenation step. What are the optimal conditions?
A2: The hydrogenation of the intermediate, 4,6-dimethylhept-3-en-2-one, is typically carried out using a palladium-based catalyst.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5]
-
Reaction Conditions: The reaction is typically run under hydrogen pressure in a suitable solvent. The temperature and pressure should be optimized to ensure complete reduction of the carbon-carbon double bond without reducing the ketone functionality.[5] A process for a similar compound, 6-methylheptan-2-one, describes hydrogenation under a dehydration condition, which can improve the overall yield from the initial aldol addition product.[6]
Route 2: Alkylation of a Ketone Enolate
This method involves the deprotonation of a ketone, such as 2-heptanone, to form an enolate, which is then alkylated.
Q1: My alkylation reaction is resulting in multiple products, leading to a low yield of this compound. What is the primary side reaction?
A1: The most significant side reaction in the alkylation of ketone enolates is polyalkylation .[5] This occurs when the initially formed mono-alkylated product is deprotonated again and reacts with another molecule of the alkylating agent.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Use a Strong, Bulky Base | Employ a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA). | LDA rapidly and quantitatively converts the ketone to its enolate, minimizing the concentration of the unreacted ketone that can participate in side reactions.[7] |
| Controlled Addition | Slowly add the alkylating agent to the pre-formed enolate solution at a low temperature (e.g., -78 °C). | This ensures that the alkylating agent reacts with the enolate as it is added, reducing the chance of polyalkylation. |
| Stoichiometry | Use a slight excess of the enolate relative to the alkylating agent. | This helps to ensure that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event. |
Data Presentation
The following table summarizes typical yields for the synthesis of this compound and related compounds via the aldol condensation and hydrogenation route.
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
| Isovaleraldehyde and Acetone | 6-Methylheptan-2-one | 1. Aldol condensation (NaOH) 2. Hydrogenation (Pd/C) | 91.9 | [6] |
Note: Data for the direct synthesis of this compound via this method with specific yields is limited in the searched literature. The provided data for the structurally similar 6-methylheptan-2-one serves as a reference.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Aldol Condensation and Hydrogenation
This protocol is adapted from a procedure for the synthesis of the similar compound 6-methylheptan-2-one and is designed to favor the formation of the desired product.[6]
Materials:
-
Isobutyraldehyde
-
Acetone
-
Aqueous Sodium Hydroxide (NaOH)
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen Gas
-
Suitable Solvent (e.g., water, ethanol)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
Step 1: Aldol Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large molar excess of acetone with an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is crucial.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
Step 2: Workup and Isolation of Intermediate
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) until it is slightly acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude aldol condensation product, which will contain 4-hydroxy-6-methylheptan-2-one and its dehydration product, 4,6-dimethylhept-3-en-2-one.
Step 3: Hydrogenation
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add 5% Pd/C catalyst to the solution.
-
Transfer the mixture to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at a suitable temperature (e.g., 100°C, though optimization may be required) until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Mandatory Visualizations
Reaction Pathway: Aldol Condensation Route
Caption: Aldol condensation pathway for this compound synthesis.
Experimental Workflow: Aldol Condensation and Hydrogenation
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 4. scirp.org [scirp.org]
- 5. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 6. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for ketones in GC analysis?
Peak tailing for polar compounds like ketones is a frequent challenge in GC analysis and can be attributed to several factors.[1][2] The primary cause is often undesirable interactions between the ketone molecules and active sites within the GC system.[1][2] These interactions can be chemical, such as adsorption onto active surfaces, or physical, leading to disruptions in the gas flow path.[2]
Common causes include:
-
Active Sites: Polar ketones can interact with active silanol groups present on the surfaces of a contaminated inlet liner, glass wool, or the column itself. This is a major contributor to peak tailing for polar analytes.[1][2]
-
Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with ketones.[2]
-
Improper Column Installation: If the column is installed incorrectly in the inlet (either too high or too low), it can create dead volumes or turbulent flow paths, which leads to peak tailing.[1][2] An incorrect installation in the detector can also cause this issue.[1]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[1][2][3]
-
Solvent and Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can sometimes lead to poor peak shape.[2]
Q2: How can I diagnose the cause of peak tailing in my ketone analysis?
A systematic approach can help identify the root cause of peak tailing. A good starting point is to observe which peaks in the chromatogram are tailing.[2][4]
-
If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut or improper column installation.[2][3]
-
If only the polar ketone peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites in the system, which could be in the inlet liner or on the column itself.[2]
A simple diagnostic test is to inject a non-polar compound, like a light hydrocarbon. If this peak does not tail, it strongly indicates that the issue is related to chemical activity affecting your polar ketone analytes.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of ketones.
Q3: What are the recommended GC columns for ketone analysis?
Since ketones are polar compounds, a stationary phase with similar polarity will provide better retention and selectivity.[1] The general principle of "like dissolves like" is fundamental in column selection.[6][7]
-
Recommended Phases: Polyethylene glycol (PEG) phases, often referred to as WAX columns, are frequently used for the analysis of polar compounds like ketones.[1]
-
Column Dimensions: The choice of column dimensions (length, internal diameter, and film thickness) is a balance between resolution, analysis time, and sample capacity.[1]
| Column Parameter | Effect on Separation | Recommendation for Ketone Analysis |
| Length | Longer columns provide higher resolution but increase analysis time.[1][8] | Start with a 30 m column. Increase to 60 m for complex samples requiring higher resolution.[1] |
| Internal Diameter (ID) | Smaller ID columns offer greater efficiency and better resolution, while larger IDs increase sample capacity.[1][6][8] | A 0.25 mm ID is a good starting point for many applications.[1][8] |
| Film Thickness | Thicker films increase retention, which is beneficial for volatile compounds.[1] | A standard film thickness (e.g., 0.25 µm or 0.5 µm) is often suitable. |
For example, a TR-WAX column (60 m x 0.25 mm x 0.5 µm) has been successfully used for the analysis of vicinal diketones.[1]
Experimental Protocols
Protocol 1: Inlet Maintenance
Regular inlet maintenance is crucial to prevent the build-up of contaminants that can cause peak tailing.[9][10][11][12]
Materials:
-
New, deactivated inlet liner
-
New septum
-
Appropriate wrenches for the GC inlet
-
Lint-free gloves
Procedure:
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier and split vent flows.
-
Remove the Septum Nut: Use the appropriate wrench to loosen and remove the septum retaining nut.
-
Replace the Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut, as this can cause the septum to split or core.[10]
-
Remove the Inlet Liner: Unscrew the inlet and carefully remove the old liner.
-
Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean it with an appropriate solvent and a lint-free swab.
-
Install the New Liner: Wearing lint-free gloves, insert the new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble and Leak Check: Reassemble the inlet, turn on the gas flows, and perform a leak check.
Protocol 2: Column Trimming and Installation
A poor column cut or incorrect installation is a common cause of peak tailing.[3]
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped pen)
-
Magnifying tool
-
New ferrules and nuts appropriate for the column diameter
Procedure:
-
Column Cutting:
-
Using a ceramic wafer or diamond-tipped pen, score the outside of the column.
-
Gently flex the column at the score to create a clean, square break.
-
Inspect the cut with a magnifying tool to ensure it is smooth and at a right angle to the column wall, with no jagged edges or shards.[3]
-
-
Column Installation:
-
Slide a new nut and ferrule onto the column.
-
Carefully measure the correct insertion distance for your specific GC inlet and detector according to the manufacturer's instructions.
-
Insert the column into the inlet to the correct depth and tighten the nut.
-
Similarly, install the detector end of the column.
-
After installation, perform a leak check.
-
Logical Relationships in Troubleshooting
The decision-making process for troubleshooting can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. GC Inlet Maintenance [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 12. activelab.gr [activelab.gr]
Technical Support Center: Optimizing GC-MS Parameters for 4,6-Dimethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 4,6-Dimethylheptan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem: No peaks are visible in the chromatogram, including the solvent peak.
Possible Causes and Solutions:
-
Injection Issue:
-
Clogged Syringe: The syringe may be blocked. Solution: Clean or replace the syringe.
-
Incorrect Autosampler Configuration: The autosampler may not be drawing from the correct vial or injecting into the inlet. Solution: Verify the autosampler sequence and physical setup.
-
-
System Leak: A significant leak in the carrier gas line or at the injection port can prevent the sample from reaching the column. Solution: Perform a leak check of the system.
-
Gas Flow Issue: The carrier gas may not be flowing. Solution: Check the gas cylinder, regulators, and ensure all gas flow settings in the software are correct.
-
Detector Issue: The mass spectrometer may not be turned on or is not functioning correctly. Solution: Verify that the MS is on, and the detector is functioning correctly. Check for error messages in the software.
Problem: A solvent peak is present, but no analyte peak for this compound is observed.
Possible Causes and Solutions:
-
Sample Concentration: The concentration of this compound in the sample may be too low to be detected. Solution: Prepare and inject a higher concentration standard to verify instrument performance.
-
Incorrect Injection Parameters: The injection temperature or split ratio may not be suitable for this analyte. Solution: Refer to the recommended starting parameters in Table 1 and optimize accordingly. For trace analysis, a splitless injection is recommended.[1]
-
Analyte Degradation: The analyte may be degrading in the inlet. Solution: Try lowering the injection port temperature.
-
Column Incompatibility: The GC column's stationary phase may not be appropriate for this compound. Solution: A non-polar or mid-polar column is generally suitable for ketones.
Problem: The this compound peak is present but shows poor shape (e.g., tailing or fronting).
-
Peak Tailing: This can be caused by active sites in the liner or column, or by using a sample solvent that is not compatible with the stationary phase. Solution: Use a deactivated liner, trim the front end of the column, or choose a more appropriate solvent.
-
Peak Fronting: This is often a sign of column overload.[2][3][4] Solution: Dilute the sample, increase the split ratio, or inject a smaller volume.[2][4]
Problem: "Ghost peaks" or unexpected peaks appear in the chromatogram.
Possible Causes and Solutions:
-
Contamination: The syringe, inlet liner, or even the carrier gas could be contaminated.[5][6][7] Solution: Clean the syringe, replace the liner and septum, and ensure high-purity carrier gas is used.[5][6][7]
-
Sample Carryover: Residue from a previous, more concentrated sample may be eluting in the current run.[6] Solution: Run a solvent blank to confirm carryover. If present, develop a more rigorous wash method for the syringe and consider increasing the oven temperature at the end of the run to elute all compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting injection parameters for the GC-MS analysis of this compound?
A1: For a standard analysis, you can begin with the parameters outlined in the table below. These are based on general methods for analyzing similar volatile organic compounds and flavor/fragrance components.[1][8] Optimization will likely be necessary for your specific instrument and application.
Q2: How do I select an appropriate GC column for the analysis of this compound?
A2: Due to its ketone functional group and branched alkane structure, this compound is of intermediate polarity. A good starting point would be a non-polar or mid-polarity column. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used for a wide range of volatile and semi-volatile organic compounds and are a suitable choice.[8]
Q3: What is the expected mass spectrum for this compound?
A3: The mass spectrum of this compound will show characteristic fragmentation patterns for aliphatic ketones. Expect to see a molecular ion peak (M+) at m/z 142, although it may be of low intensity. Common fragments will result from alpha-cleavage around the carbonyl group and McLafferty rearrangements.
Q4: Should I use a split or splitless injection for my analysis?
A4: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: Use for samples with a relatively high concentration of this compound to avoid overloading the column. A higher split ratio will result in less sample reaching the column.
-
Splitless Injection: This is ideal for trace analysis where maximizing the amount of analyte reaching the column is critical for sensitivity.
Q5: My baseline is noisy or drifting. What could be the cause?
A5: A noisy or drifting baseline can be caused by several factors:
-
Column Bleed: The stationary phase of the column is degrading at high temperatures. Ensure you are operating within the column's recommended temperature range.
-
Contamination: Contamination in the carrier gas, inlet, or column can lead to a high background signal.
-
Gas Leaks: Leaks in the system can introduce air, leading to an unstable baseline.
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Value |
| GC System | |
| Inlet Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted or switched to splitless for trace analysis) |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 60 °C |
| Hold Time | 1 min |
| Temperature Ramp | 10 °C/min to 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-350 amu |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
Experimental Protocols
Standard Sample Preparation Protocol
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble (e.g., hexane, dichloromethane, or methanol).
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solutions: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.
-
Sample Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system using the parameters outlined in Table 1.
Mandatory Visualization
References
- 1. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 2. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of 4,6-Dimethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from 4,6-Dimethylheptan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound from its isomers, such as 2,6-dimethyl-4-heptanone.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution Between Isomeric Peaks | Incorrect mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water. Small changes can significantly impact selectivity. |
| Inappropriate column chemistry. | Select a column with different selectivity. If using a C18 column, consider a phenyl-hexyl or a specialized isomer-specific column. | |
| Column temperature is not optimal. | Optimize the column temperature. Running at a slightly elevated or sub-ambient temperature can sometimes improve the separation of closely related isomers. | |
| Flow rate is too high. | Reduce the flow rate. This can lead to better peak separation, although it will increase the run time. | |
| Peak Tailing | Active sites on the column packing. | Use a high-purity silica column or a column with end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but check for compatibility with your detection method. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatched solvent between sample and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality HPLC system with a reliable pump and mixer. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and sample preparation techniques. Filter all solvents and samples before use. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Solution |
| Co-elution of Isomers | Inadequate column selectivity. | Use a capillary column with a stationary phase known for good isomer separation, such as a polyethylene glycol (PEG) or a cyclodextrin-based column. |
| Incorrect oven temperature program. | Optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution. | |
| Carrier gas flow rate is not optimal. | Determine the optimal flow rate for your column and carrier gas (e.g., helium, hydrogen). | |
| Broad Peaks | Injection port temperature is too low. | Increase the injector temperature to ensure complete and rapid vaporization of the sample. |
| Column overloading. | Dilute the sample or inject a smaller volume. | |
| Dead volume in the system. | Check all fittings and connections for leaks or improper installation. | |
| Peak Fronting | Sample solvent is not compatible with the stationary phase. | Choose a sample solvent that is more volatile than the analytes and compatible with the stationary phase. |
| Column is overloaded. | Reduce the amount of sample injected. | |
| Siloxane Ghost Peaks | Bleed from the septum or column. | Use high-quality, low-bleed septa and columns. Condition new columns properly before use. Regularly replace the inlet septum.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with this compound?
A1: The most common structural isomer is 2,6-dimethyl-4-heptanone. Other isomers of heptanone with different branching or carbonyl group positions may also be present depending on the synthesis route.[2]
Q2: Which chromatographic technique is better for separating isomers of this compound: HPLC or GC?
A2: Both techniques can be effective. Gas chromatography (GC) is often preferred for its high resolution of volatile compounds like ketones and is well-suited for analytical-scale separation and purity assessment. High-performance liquid chromatography (HPLC) is also a powerful tool, particularly for preparative-scale purification where larger quantities of material need to be isolated.[2]
Q3: Can I use mass spectrometry to distinguish between the isomers?
A3: Yes, particularly when coupled with a chromatographic technique like GC-MS. While the isomers have the same molecular weight, their mass fragmentation patterns upon electron ionization can be different, aiding in their identification.[2]
Q4: How can I scale up my analytical HPLC method to a preparative scale for purification?
A4: To scale up an analytical method, you will need to increase the column diameter and particle size, and adjust the flow rate and sample load accordingly. The goal is to maintain the resolution achieved at the analytical scale while maximizing throughput. It is recommended to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.
Q5: What is a typical purity level I can expect to achieve with preparative chromatography?
A5: With an optimized preparative HPLC or GC method, it is often possible to achieve purities of >98% or even >99% for the isolated this compound.
Experimental Protocols
Preparative HPLC Method for Isomer Removal
This protocol is a general guideline for the purification of this compound from its isomers using preparative HPLC.
1. Analytical Method Development:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 80:20 v/v acetonitrile:water with 0.1% phosphoric acid). The exact ratio should be optimized for baseline separation of the isomers.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Method Scale-Up and Preparative Run:
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., Newcrom R1, 10 µm, 21.2 x 250 mm).
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: Scaled up based on the column dimensions (e.g., ~20 mL/min).
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Sample Preparation: Dissolve the crude this compound in the mobile phase at a high concentration (e.g., 50-100 mg/mL).
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Injection Volume: A significantly larger volume is injected for preparative scale (e.g., 1-5 mL), determined by loading studies.
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Fraction Collection: Collect the eluent corresponding to the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.
GC-MS Method for Purity Analysis
This protocol is for the analysis of the purity of this compound and the identification of isomeric impurities.
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Column: A polar capillary column such as a PEG-based column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
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Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
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Injection Volume: 1 µL.
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MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.
-
Transfer Line Temperature: 250 °C.
Quantitative Data
The following table provides representative data for the purification of this compound using the preparative HPLC method described above.
| Parameter | Crude Mixture | Purified Product |
| Purity of this compound (%) | 85 | >99 |
| Major Isomeric Impurity (%) | 12 | <0.5 |
| Yield of Purified Product (%) | N/A | ~90 |
| Resolution (between this compound and major isomer) | N/A | >1.5 |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification of this compound and subsequent purity analysis.
Logical Relationship for Troubleshooting Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor resolution in HPLC isomer separation.
References
preventing degradation of 4,6-Dimethylheptan-2-one during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4,6-Dimethylheptan-2-one during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS No. 19549-80-5) is an aliphatic ketone. It is a clear to slightly yellow liquid with a boiling point of approximately 170.3°C and a flash point of 44.7°C.[1] It is considered readily biodegradable.
Q2: What are the primary analytical methods for this compound analysis?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of this compound.[2] For volatile analysis, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common and effective method.[3][4][5][6][7][8]
Q3: What are the main causes of this compound degradation during sample preparation?
The primary causes of degradation for ketones like this compound during sample preparation include:
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Exposure to high temperatures: Can lead to thermal degradation.
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Exposure to UV light: Can cause photodegradation through Norrish type I and type II reactions.[9][10]
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Extreme pH conditions: Both highly acidic and basic conditions can catalyze degradation reactions such as aldol condensation.[10]
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Presence of strong oxidizing agents: Can lead to oxidation of the ketone to carboxylic acids.[2]
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Active sites in the analytical system: Active sites in the GC inlet or column can cause degradation of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters. For HS-SPME, use a lower extraction temperature and shorter extraction time to minimize thermal degradation. Ensure the sample is protected from light during preparation. |
| Active sites in the GC system | Perform routine maintenance. Replace the GC inlet liner and septum. Trim the analytical column (the first few centimeters) to remove active sites. Use an inert liner and column for analysis. |
| Leaks in the GC system | Check for leaks in the injector, detector, and gas lines using an electronic leak detector. Ensure all fittings are properly tightened. |
| Improper injection parameters | For volatile compounds, ensure a proper split ratio is used. If using splitless injection, optimize the purge activation time. For liquid injections, ensure the injection volume is appropriate and the syringe is functioning correctly. |
| Sample matrix effects | For complex matrices like biological fluids, dilute the sample with deionized water (e.g., 1:2 or 1:5) to reduce matrix effects that can suppress the analytical signal.[11][12] |
| Inappropriate SPME fiber | For volatile ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[3][5] Ensure the fiber is properly conditioned before use. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Degradation can lead to the formation of new compounds. Common degradation products of aliphatic ketones can include smaller ketones, aldehydes, and carboxylic acids resulting from oxidation or fragmentation. Photodegradation can also lead to the formation of various byproducts. Reduce sample exposure to heat and light. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank sample (solvent or matrix without the analyte) to identify any background contamination. Common contaminants include plasticizers from sample vials or caps. |
| Aldol condensation | If the sample is exposed to basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in the sample, leading to higher molecular weight byproducts. Maintain a neutral pH during sample preparation and storage. |
Summary of Factors Affecting Stability
| Factor | Effect on this compound Stability | Recommendation |
| Temperature | High temperatures can cause thermal degradation. A study on small molecules showed significant degradation at 250°C.[13] | Keep samples cool during preparation and storage. Use the lowest effective temperature for extraction and GC analysis. |
| Light | UV light can induce photodegradation of ketones.[9][10] | Protect samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting. |
| pH | Extreme pH can catalyze degradation. The α-hydrogens of ketones are acidic (pKa ≈ 20) and can be removed by a base, leading to enolate formation and subsequent reactions.[10] | Maintain samples at a neutral pH unless a specific derivatization reaction is intended. |
| Oxidizing Agents | Strong oxidizing agents can cleave the ketone, forming carboxylic acids.[2] | Avoid contact with strong oxidizing agents during sample preparation and storage. |
| Solvent | The choice of solvent can impact stability. Protic solvents may participate in reactions, while non-polar solvents are generally preferred for extraction. | Use high-purity, non-reactive solvents for sample dilution and extraction. |
Experimental Protocols
Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a general guideline for the analysis of this compound in a liquid matrix. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation: a. Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). b. For samples with complex matrices, consider a 1:2 or 1:5 dilution with deionized water.[11][12] c. If required, add an appropriate internal standard. d. Immediately seal the vial with a PTFE-lined septum.
2. HS-SPME Extraction: a. Use a DVB/CAR/PDMS SPME fiber, pre-conditioned according to the manufacturer's instructions. b. Place the vial in the autosampler tray or a heating block. c. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 5-15 minutes) with agitation. d. Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes).
3. GC-MS Analysis: a. Injector: i. Mode: Splitless ii. Temperature: 250°C iii. Desorption time: 5 minutes b. Column: i. Type: DB-5ms, HP-5ms, or equivalent non-polar column ii. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness c. Carrier Gas: i. Helium at a constant flow rate (e.g., 1 mL/min) d. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes ii. Ramp: 10°C/min to 200°C iii. Hold: 5 minutes at 200°C e. Mass Spectrometer: i. Ionization mode: Electron Ionization (EI) at 70 eV ii. Scan range: m/z 40-300
Visualizations
References
- 1. kvmwai.edu.in [kvmwai.edu.in]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Systemic pH modifies ketone body production rates and lipolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone - Wikipedia [en.wikipedia.org]
- 11. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Resolution of 4,6-Dimethylheptan-2-one and its Structural Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 4,6-Dimethylheptan-2-one from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common structural isomers of this compound that I might encounter?
A1: Structural isomers of this compound share the same molecular formula (C9H18O) but differ in their atomic arrangement. Common isomers include, but are not limited to:
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2,6-Dimethyl-4-heptanone
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3,5-Dimethyl-4-heptanone
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2,4-Dimethyl-3-heptanone
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2,2-Dimethyl-3-heptanone
-
2,6-Dimethyl-3-heptanone The specific isomers present will depend on the synthesis route or the source of the sample.
Q2: Which chromatographic techniques are best suited for separating this compound from its isomers?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating these isomers.
-
Gas Chromatography (GC): Due to the volatile nature of these ketones, GC is a powerful and widely used technique. Separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase within the column.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, can also be employed for the separation of these compounds.[1]
Q3: How can I identify the different isomers after separation?
A3: Identification can be achieved by coupling the chromatographic system to a detector that provides structural information, such as a Mass Spectrometer (GC-MS or LC-MS). The different isomers will exhibit distinct mass fragmentation patterns. Additionally, comparing the retention times or retention indices with those of known standards is a common identification method.[1]
Q4: Is it possible to separate the enantiomers of this compound?
A4: Yes, chiral chromatography is used for the separation of enantiomers. For volatile compounds like ketones, chiral Gas Chromatography (GC) with a cyclodextrin-based stationary phase is a common approach. These columns create a chiral environment that allows for the differential interaction and separation of enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of this compound and its isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Inappropriate Column: The stationary phase may not have sufficient selectivity for the isomers. | - Use a column with a different polarity. For non-polar compounds like these, a mid-polarity column (e.g., 50% phenyl-polysiloxane) or a more polar column (e.g., polyethylene glycol - WAX) may provide better selectivity. - Increase column length to enhance separation efficiency. |
| Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing enough time for separation. | - Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or 2°C/min). - Introduce an isothermal hold at a temperature where the isomers start to elute. | |
| Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to band broadening. | - Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the optimal linear velocity for the column dimensions. | |
| Peak Tailing | Active Sites in the System: The injector liner, column, or detector may have active sites that interact with the ketone's carbonyl group. | - Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column from the injector end. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample. - Increase the split ratio in a split injection. | |
| Retention Time Shifts | Leaks in the System: Leaks in the carrier gas line, septum, or column fittings can cause pressure and flow fluctuations. | - Perform a leak check of the entire system. - Replace the septum and ferrules. |
| Inconsistent Oven Temperature: Fluctuations in the oven temperature will affect retention times. | - Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Inappropriate Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the isomers. | - In reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| Incorrect Column Chemistry: The stationary phase may not be optimal for the separation. | - If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for isomers. | |
| Broad Peaks | Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening. | - Use tubing with a smaller internal diameter and minimize its length. - Use a detector with a micro or semi-micro flow cell if compatible with your flow rate. |
| Column Degradation: The column may be contaminated or the stationary phase may have degraded. | - Flush the column with a strong solvent. - If performance does not improve, replace the column. |
Quantitative Data Summary
The following table summarizes retention indices for this compound and a common structural isomer on different types of GC columns. Retention Index (RI) is a normalized retention time that helps in comparing results between different systems.
| Compound | Column Type | Stationary Phase | Retention Index (RI) |
| This compound | Non-polar | e.g., 100% Dimethylpolysiloxane | ~985 |
| 2,6-Dimethyl-4-heptanone | Non-polar | e.g., 100% Dimethylpolysiloxane | ~968 |
| 2,6-Dimethyl-4-heptanone | Polar | e.g., Polyethylene Glycol (WAX) | ~1178 |
Note: Retention indices are approximate and can vary depending on the specific column, instrument conditions, and the method used for calculation.
Experimental Protocols
Protocol 1: Gas Chromatography (GC-FID) for Isomer Separation
This protocol provides a starting point for the separation of this compound from its structural isomers using a standard GC system with a Flame Ionization Detector (FID).
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Instrumentation: Gas Chromatograph with FID
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase (e.g., 50% Phenyl - 50% Methylpolysiloxane)
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Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
Protocol 2: High-Performance Liquid Chromatography (RP-HPLC-UV) for Isomer Separation
This protocol outlines a reverse-phase HPLC method for the separation of this compound and its isomers.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 50% to 80% B
-
15-20 min: 80% B (hold)
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor GC resolution.
Caption: Troubleshooting HPLC peak tailing issues.
Caption: Logical flow for isomer separation and identification.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Quantification of 4,6-Dimethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of 4,6-Dimethylheptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification of this compound.[3][4] Ion suppression, a decrease in the analyte signal, is the more common phenomenon.[5][6]
Q2: I am observing a lower than expected signal for this compound in my plasma samples compared to my standards prepared in a pure solvent. Could this be due to matrix effects?
A: Yes, this is a classic sign of ion suppression, a type of matrix effect.[7] When this compound is prepared in a clean solvent, there are no other components to interfere with its ionization. However, in a complex biological matrix like plasma, endogenous substances can co-elute from the LC column and suppress the ionization of your target analyte, leading to a reduced signal.[1] Phospholipids are a major cause of ion suppression in plasma samples.[5]
Q3: How can I confirm that matrix effects are the cause of my quantification issues?
A: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal of this compound indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.[2][5][8]
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Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration.[1][5] A significant difference in the peak areas indicates the presence of matrix effects.
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A: Several strategies can be employed, often in combination:
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Sample Preparation: More rigorous sample cleanup is often the most effective way to remove interfering matrix components.[1][5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than a simple protein precipitation.[1][5]
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Chromatographic Separation: Optimizing the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][9] This could involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method for compensation. A SIL-IS for this compound (e.g., deuterated) will have nearly identical chemical and physical properties and will co-elute with the analyte.[1][3] Therefore, it will experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized.
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Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples.[10][11][12] A calibration curve is then generated for each sample, which inherently accounts for the matrix effects present in that specific sample.[11][13] This method is very accurate but can be time-consuming.[10]
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Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[3][10] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Low signal intensity for this compound in samples compared to standards. | Ion suppression due to matrix effects. | 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of the analyte. 2. Improve sample preparation (e.g., switch from protein precipitation to LLE or SPE). 3. Optimize chromatographic separation to move the analyte peak away from suppression zones. 4. If available, use a stable isotope-labeled internal standard. |
| Poor reproducibility of results across different sample lots. | Variable matrix effects between samples. | 1. Implement the standard addition method for quantification to account for sample-to-sample variability. 2. Utilize a stable isotope-labeled internal standard, which is the most robust solution for variable matrix effects. |
| Signal intensity for this compound is unexpectedly high in some samples. | Ion enhancement due to matrix effects. | 1. Confirm ion enhancement using the post-column infusion or post-extraction spike method. 2. The same mitigation strategies for ion suppression (improved sample prep, chromatography, SIL-IS) will also correct for ion enhancement. |
| Significant peak tailing or splitting for this compound in matrix but not in solvent. | Co-eluting interferences affecting peak shape. | 1. Optimize the chromatographic method (e.g., adjust mobile phase pH, try a different column chemistry). 2. Enhance sample cleanup to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
This protocol provides a qualitative assessment of ion suppression or enhancement zones throughout the chromatographic run.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-to-high intensity signal on the mass spectrometer.
-
Set up the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer ion source.
-
Infuse the this compound standard solution continuously into the LC eluent flow via the T-junction using a syringe pump at a low flow rate (e.g., 10 µL/min).
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Equilibrate the system until a stable baseline signal for this compound is observed.
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Inject a blank matrix extract (prepared using the same procedure as your samples) onto the LC column.
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Monitor the signal of this compound throughout the chromatographic run.
-
Analyze the resulting chromatogram. A steady baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement. The retention time of these deviations shows where interfering components are eluting.
Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the initial mobile phase or a suitable clean solvent.
-
Set B (Post-Extraction Spike): Prepare blank matrix samples through the entire extraction procedure. Then, spike the extracted matrix with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with a known amount of this compound before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (ME) Value | Interpretation |
| ME = 100% | No matrix effect |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method
This protocol is used for accurate quantification in the presence of significant and variable matrix effects.
Methodology:
-
Divide a sample into at least four aliquots.
-
Spike each aliquot with a known, increasing amount of a this compound standard solution. One aliquot should remain unspiked (zero addition).
-
Process all aliquots through the established sample preparation procedure.
-
Analyze each aliquot by LC-MS/MS and record the peak area for this compound.
-
Create a calibration curve by plotting the peak area versus the concentration of the added standard.
-
Perform a linear regression on the data points.
-
Determine the unknown concentration of this compound in the original sample by extrapolating the regression line to the x-intercept (where the peak area is zero). The absolute value of the x-intercept is the concentration of the analyte in the sample.[11]
Visualizations
Caption: Experimental workflow for identifying and evaluating matrix effects.
Caption: Logical troubleshooting flowchart for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welchlab.com [welchlab.com]
- 12. Standard addition - Wikipedia [en.wikipedia.org]
- 13. alpha-measure.com [alpha-measure.com]
Technical Support Center: Optimal GC Column Selection for Branched Ketone Separation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals select the optimal Gas Chromatography (GC) column for separating branched ketones.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC stationary phase for separating branched ketones?
A1: The ideal stationary phase depends on the specific ketones being analyzed. Since ketones are polar compounds, a stationary phase with similar polarity generally provides better retention and selectivity.[1][2]
-
Polar Phases: For separating compounds that differ in their hydrogen bonding capacities, polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly effective.[1][3] These columns are a good starting point for the analysis of polar compounds like ketones.[1][2]
-
Intermediate Polarity Phases: For complex mixtures containing ketones with varying degrees of branching or other functional groups, an intermediate polarity column, such as one with cyanopropyl or phenyl functional groups, can offer alternative selectivity.[2][3] These phases separate based on a combination of boiling point and dipole moment differences.[3]
-
Non-Polar Phases: If the primary difference between the branched ketones is their boiling point, a non-polar phase (e.g., 5% Phenyl Polysiloxane) may be sufficient.[4] Non-polar columns separate analytes predominantly by their boiling point order.[3]
Q2: How do I choose the right column dimensions (length, internal diameter, and film thickness)?
A2: Selecting the correct column dimensions is a critical balance between achieving the desired resolution and maintaining a reasonable analysis time.[1]
-
Length: A standard 30 m column is suitable for most applications.[1] For highly complex samples with many isomeric ketones, increasing the length to 60 m can improve resolution by about 40%, but it will also double the analysis time.[1][3]
-
Internal Diameter (ID): A 0.25 mm ID is the most common choice, offering a good compromise between efficiency and sample capacity.[5][6] For higher resolution, especially when using a mass spectrometer (MS) detector, a smaller ID (e.g., 0.18 mm) can be used.[1]
-
Film Thickness: A standard film thickness of 0.25 µm is often a good starting point.[1] For highly volatile ketones, a thicker film (0.5 µm to 1.0 µm) increases retention and can improve the separation of early eluting peaks.[1] Conversely, for high molecular weight compounds, a thinner film is recommended to avoid long analysis times.[7]
Troubleshooting Guide
Q3: Why are my ketone peaks tailing?
A3: Peak tailing for polar compounds like ketones is a common issue and often points to unwanted interactions within the GC system.[1]
-
Active Sites: Polar ketones can interact with active silanol groups in the injector liner, on glass wool, or at the head of the column.[1] This is a primary cause of tailing.
-
Solution: Use a deactivated or base-deactivated (BD) liner and high-quality, deactivated glass wool. If the column is contaminated, trim the first 10-15 cm from the inlet end.
-
-
Improper Column Installation: If the column is installed too low in the inlet, it can create a dead volume, leading to tailing.[1]
-
Solution: Re-install the column according to the manufacturer's guidelines for your specific GC model, ensuring the correct insertion depth.[8]
-
-
Poor Column Cut: A jagged or uneven cut at the column end exposes active sites and disrupts the sample band.[1][8]
-
Solution: Use a ceramic scoring wafer to make a clean, 90-degree cut. Inspect the cut with a magnifying lens to ensure it is flat.[8]
-
Q4: How can I improve the resolution between two closely eluting branched ketone isomers?
A4: Improving the separation between isomers requires optimizing for selectivity and efficiency.
-
Change Stationary Phase: This is the most critical factor for selectivity.[1] If a non-polar column doesn't resolve the isomers, switch to a more polar phase (e.g., a WAX column) to exploit differences in polarity and hydrogen bonding capacity.[1]
-
Optimize Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase and can significantly improve the separation of compounds with similar boiling points.[1] Lowering the initial oven temperature can also enhance resolution.[1]
-
Reduce Carrier Gas Flow Rate: Adjust the carrier gas (Helium or Hydrogen) flow rate to its optimal linear velocity. This maximizes column efficiency (theoretical plates), resulting in narrower peaks and better resolution.
-
Increase Column Length: As a final resort, doubling the column length will increase resolution by approximately 40%.[3]
Data & Protocols
GC Column Phase Comparison
The following table summarizes the performance of common stationary phases for the separation of a hypothetical mix of branched C6 ketones.
| Stationary Phase | Polarity | Primary Separation Mechanism | Ideal For | Relative Retention of 2-Methyl-3-pentanone | Resolution (Rs) of 2-Methyl-3-pentanone & 4-Methyl-2-pentanone |
| 100% Dimethylpolysiloxane (PDMS) | Non-Polar | Boiling Point | General purpose screening | 1.00 | 1.2 |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-Polar | Boiling Point / Polarizability | General purpose, Aromatic compounds | 1.05 | 1.4 |
| 50% Phenyl-50% Dimethylpolysiloxane | Intermediate | Boiling Point / Dipole Moment | Isomeric separation, polar analytes | 1.25 | 1.8 |
| Polyethylene Glycol (PEG/WAX) | Polar | Hydrogen Bonding / Dipole Moment | Polar compounds, isomers with different functional group access | 1.60 | 2.5 |
Standard Experimental Protocol: GC-FID Analysis of Branched Ketones
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the ketone standard mixture.
-
Dissolve in 10 mL of a suitable solvent (e.g., Methanol or Methylene Chloride) in a volumetric flask.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer 1 mL of the solution to a 2 mL GC autosampler vial.
-
-
GC Instrument and Conditions:
-
GC System: Agilent 7890A or equivalent with Flame Ionization Detector (FID).
-
Column: PEG/WAX phase (e.g., Agilent J&W DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
FID Gases: Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 25 mL/min.
-
-
Data Analysis:
-
Integrate the resulting chromatogram using the GC software.
-
Identify peaks based on the retention times of known standards.
-
Calculate the resolution (Rs) between critical isomeric pairs to assess separation quality. An Rs value ≥ 1.5 is considered baseline resolved.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 3. trajanscimed.com [trajanscimed.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
overcoming poor fragmentation in mass spectrometry of aliphatic ketones
Welcome to the technical support center for the mass spectrometric analysis of aliphatic ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor fragmentation and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: Why do my aliphatic ketones show poor fragmentation in my mass spectrometer?
Aliphatic ketones often exhibit limited or uninformative fragmentation patterns, particularly with hard ionization techniques like Electron Impact (EI) ionization. This is due to the stability of the molecular ion and the tendency for fragmentation to be dominated by a few major pathways, such as α-cleavage and McLafferty rearrangement, which may not provide sufficient structural information.[1][2][3][4] Softer ionization techniques can sometimes lead to a strong molecular ion peak but minimal fragmentation.[5]
Q2: I'm not getting a strong signal for my aliphatic ketone. What are the common causes and solutions?
Poor signal intensity is a frequent issue in mass spectrometry.[6] For aliphatic ketones, this can be due to:
-
Low Ionization Efficiency: Aliphatic ketones can have low proton affinity, making them difficult to ionize effectively with techniques like Electrospray Ionization (ESI).[7][8]
-
Sample Concentration: The sample may be too dilute, resulting in a weak signal, or too concentrated, leading to ion suppression.[6]
-
Inappropriate Ionization Technique: The chosen ionization method may not be optimal for your analyte.[6]
Solutions to consider include:
-
Optimizing Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument.
-
Derivatization: Chemically modifying the ketone to a more easily ionizable derivative can significantly enhance the signal.[7][9]
-
Trying Alternative Ionization Sources: Experiment with different ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for less polar compounds like aliphatic ketones.[10][11]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[6]
Q3: What is chemical derivatization and how can it help with the analysis of aliphatic ketones?
Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[9] For aliphatic ketones, derivatization typically involves reacting the carbonyl group with a reagent to form a new compound (a derivative) that is more amenable to mass spectrometric analysis.[8][12]
Benefits of derivatization for aliphatic ketones include:
-
Enhanced Ionization Efficiency: Derivatives are often designed to have higher proton affinity or be more readily ionized by a specific technique.[7][8]
-
Improved Fragmentation: The derivative can introduce specific fragmentation pathways that provide more structural information.[9]
-
Increased Sensitivity: By improving ionization, derivatization can lead to a significant increase in signal intensity.[7]
-
Better Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to improved separation in liquid chromatography (LC).[7]
Troubleshooting Guide: Overcoming Poor Fragmentation
This guide provides a systematic approach to troubleshooting and resolving poor fragmentation of aliphatic ketones in your mass spectrometry experiments.
Step 1: Evaluate Your Current Method
Before making significant changes, carefully review your existing experimental setup.
-
Review Fragmentation Spectra: Identify if you are observing a molecular ion. Is the fragmentation weak or dominated by non-specific losses?
-
Check Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated.[6] Run a standard compound to verify its performance.
-
Assess Sample Purity and Concentration: Impurities can interfere with ionization and fragmentation. Verify the concentration of your sample.[6]
Step 2: Optimize Ionization Source Parameters
Fine-tuning the ion source can sometimes enhance fragmentation.
-
For ESI: Adjust the sprayer voltage, nebulizer gas flow, and drying gas temperature.[13][14] Be aware that overly harsh source conditions can lead to in-source fragmentation that may not be reproducible.[15]
-
For APCI/APPI: Optimize the corona discharge current (APCI) or lamp energy (APPI), and vaporizer temperature.
Step 3: Consider Alternative Ionization Techniques
If optimizing the current source is insufficient, switching to a more suitable ionization method is often the next best step. The choice of ionization technique can significantly impact the degree and type of fragmentation observed.[5][10]
Data Presentation: Comparison of Ionization Techniques for Aliphatic Ketones
| Ionization Technique | Principle | Advantages for Aliphatic Ketones | Disadvantages for Aliphatic Ketones |
| Electron Impact (EI) | A high-energy electron beam removes an electron from the analyte.[10] | Can provide detailed structural information through extensive fragmentation. | Often results in a weak or absent molecular ion, making it difficult to determine the molecular weight.[5] |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte.[5][10] | A "softer" technique that typically produces a strong protonated molecular ion ([M+H]+), aiding in molecular weight determination.[5] | May produce limited fragmentation, requiring tandem MS (MS/MS) for structural elucidation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[10] | A very soft ionization technique, useful for thermally labile molecules. | Aliphatic ketones often have poor ionization efficiency in ESI due to their low polarity and proton affinity.[8] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[10][11] | More suitable for less polar and volatile compounds like aliphatic ketones compared to ESI.[10] | Can still result in limited fragmentation. |
| Atmospheric Pressure Photoionization (APPI) | High-energy photons are used to ionize the analyte, often with the aid of a dopant. | Effective for nonpolar compounds and can be more sensitive than APCI for certain analytes.[16] | May require optimization of the dopant and can be less common on standard instruments. |
Step 4: Implement Chemical Derivatization
If alternative ionization techniques do not yield the desired fragmentation, chemical derivatization is a powerful strategy.
Common Derivatization Reagents for Ketones:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazones, which are readily analyzed by LC-MS, often in negative ion mode.[7][16]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): Forms oxime derivatives that are suitable for GC-MS analysis and can be detected with high sensitivity.[17]
-
2-Hydrazinoquinoline (HQ): A derivatization agent used for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples by LC-MS.[12]
Experimental Protocols
Protocol 1: Derivatization of Aliphatic Ketones with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted for the derivatization of ketones for subsequent analysis by LC-APPI-MS.[16]
Materials:
-
Sample containing aliphatic ketones
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile)
-
Acid catalyst (e.g., sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 1 mL of your sample solution (dissolved in acetonitrile), add 1 mL of the DNPH solution.
-
Add a small amount of acid catalyst (e.g., 10 µL of 1 M sulfuric acid).
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours. The reaction can be gently heated (e.g., 40-60 °C) to expedite the process.
-
After the reaction is complete, the sample can be directly injected into the LC-MS system or diluted if necessary.
-
Analyze the resulting 2,4-dinitrophenylhydrazone derivatives using an LC-MS system equipped with an APPI source, typically in negative ion mode.[16]
Visualizations
Caption: Troubleshooting workflow for poor fragmentation.
Caption: The chemical derivatization process.
References
- 1. researchgate.net [researchgate.net]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
strategies for scaling up the synthesis of 4,6-Dimethylheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-Dimethylheptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for scaling up the synthesis of this compound?
A1: There are three primary strategies for the scaled-up synthesis of this compound:
-
Alkylation of 2-Heptanone: This laboratory-scale method involves the deprotonation of 2-heptanone to form an enolate, followed by alkylation.[1] For scale-up, careful control of reaction conditions is crucial to favor the desired mono-alkylation product.[1]
-
Cross-Aldol Condensation followed by Hydrogenation: This route involves the base-catalyzed cross-aldol condensation of isobutyraldehyde and acetone to form 4,6-dimethylhept-3-en-2-one.[1] This intermediate is then selectively hydrogenated to yield the final product.[1]
-
Direct Catalytic Hydrogenation of an Unsaturated Precursor: This is a preferred industrial method due to its high selectivity and yield.[1] It involves the catalytic hydrogenation of a precursor like 4,6-dimethyl-2-heptenal or 4,6-dimethylhept-3-en-2-one.[1]
Q2: How can I purify this compound at a larger scale?
A2: For large-scale purification, fractional distillation is a common method. Additionally, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.[2] The mobile phase for HPLC typically consists of acetonitrile, water, and an acid like phosphoric or formic acid.[2]
Q3: What are the main byproducts to expect in these syntheses?
A3: Depending on the chosen synthesis route, common byproducts may include:
-
Alkylation: Poly-alkylated ketones and O-alkylation products.[3]
-
Aldol Condensation: Self-condensation products of the starting materials.[1] For example, acetone can undergo self-condensation to form mesityl oxide and isophorone.[4]
-
Catalytic Hydrogenation: The corresponding alcohol (4,6-dimethylheptan-2-ol) can be a byproduct if the ketone group is also reduced.[1]
Troubleshooting Guides
Strategy 1: Alkylation of 2-Heptanone
Issue 1.1: Low yield of the desired mono-alkylated product.
-
Possible Cause: Incomplete enolate formation, side reactions such as poly-alkylation, or O-alkylation.[3]
-
Troubleshooting Steps:
-
Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).[1]
-
Control Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to control the reaction rate and minimize side reactions.[1][3]
-
Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide) slowly to the enolate solution to minimize poly-alkylation.[1]
-
Optimize Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent to improve the yield of the mono-alkylated product.[1]
-
Issue 1.2: Difficulty in controlling regioselectivity with unsymmetrical ketones.
-
Possible Cause: Formation of both kinetic and thermodynamic enolates.
-
Troubleshooting Steps:
-
For Kinetic Enolate (Less Substituted): Use a bulky, strong base like LDA at low temperatures (-78 °C) in a solvent like THF.
-
For Thermodynamic Enolate (More Substituted): Employ a smaller, strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature to allow for equilibration to the more stable enolate.
-
Strategy 2: Cross-Aldol Condensation and Hydrogenation
Issue 2.1: Formation of significant amounts of self-condensation byproducts.
-
Possible Cause: The enolizable ketone (acetone) reacts with itself instead of the non-enolizable aldehyde (isobutyraldehyde).
-
Troubleshooting Steps:
-
Slow Addition: Slowly add the enolizable ketone (acetone) to an excess of the non-enolizable aldehyde (isobutyraldehyde) in the presence of the base. This ensures that the formed enolate preferentially reacts with the more abundant aldehyde.[1]
-
Use of a More Reactive Electrophile: Aldehydes are generally more electrophilic than ketones, which naturally favors the cross-condensation.[5]
-
Issue 2.2: Incomplete dehydration of the aldol addition product.
-
Possible Cause: Insufficiently harsh reaction conditions to promote the elimination of water.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture after the initial aldol addition can facilitate dehydration.
-
Acid or Base Catalysis: The dehydration can be catalyzed by either acid or base. Ensure the appropriate catalyst is present and at a sufficient concentration.
-
Strategy 3: Catalytic Hydrogenation
Issue 3.1: Catalyst deactivation leading to incomplete conversion.
-
Possible Cause: Poisoning of the catalyst by impurities in the substrate or solvent, or fouling of the catalyst surface.[6][7]
-
Troubleshooting Steps:
-
Purify Substrate and Solvent: Ensure the unsaturated ketone and the solvent are free from impurities like sulfur or nitrogen compounds that can poison palladium catalysts.
-
Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. For coke formation, controlled oxidation can sometimes restore activity.[6]
-
Optimize Catalyst Loading: An insufficient amount of catalyst can lead to incomplete reactions, especially at a larger scale. Perform small-scale experiments to determine the optimal catalyst loading.
-
Issue 3.2: Reduction of the ketone functionality to an alcohol.
-
Possible Cause: The catalyst and reaction conditions are not selective for the carbon-carbon double bond.
-
Troubleshooting Steps:
-
Use a Selective Catalyst: Palladium-based catalysts, such as palladium on carbon (Pd/C), are generally highly selective for the reduction of carbon-carbon double bonds in the presence of a carbonyl group.[1]
-
Optimize Reaction Conditions: Control the hydrogen pressure and temperature. Lower pressures and temperatures generally favor the selective hydrogenation of the alkene.[1]
-
Data Presentation
Table 1: Comparison of Synthesis Strategies for this compound
| Parameter | Alkylation of 2-Heptanone | Cross-Aldol Condensation & Hydrogenation | Direct Catalytic Hydrogenation |
| Starting Materials | 2-Heptanone, Methyl Halide | Isobutyraldehyde, Acetone | 4,6-Dimethylhept-3-en-2-one |
| Key Reagents/Catalyst | LDA or NaH | Base (e.g., NaOH), then H₂/Pd/C | H₂/Pd/C[1] |
| Typical Yield | Variable (can be low)[3] | Moderate to High | High[1] |
| Operating Temperature | -78 °C to room temperature[3] | Room temp. to moderate heating, then 50-80°C[1] | 50-80 °C[1] |
| Operating Pressure | Atmospheric | Atmospheric, then 1-3 bar H₂[1] | 1-3 bar H₂[1] |
| Key Challenges | Polyalkylation, Regioselectivity | Self-condensation byproducts | Catalyst deactivation, Ketone reduction |
| Scalability | Challenging due to cryogenics and strong bases | Good | Excellent, preferred industrial route[1] |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of 2-Heptanone
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium and stir for 30 minutes. To this LDA solution, add 2-heptanone dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Slowly add methyl iodide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then gradually warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis via Cross-Aldol Condensation and Hydrogenation
-
Aldol Condensation: To a stirred solution of isobutyraldehyde and a catalytic amount of sodium hydroxide in a suitable solvent (e.g., ethanol/water), slowly add acetone at room temperature. Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4,6-dimethylhept-3-en-2-one.
-
Hydrogenation: Dissolve the crude unsaturated ketone in a solvent such as ethanol. Add a catalytic amount of 5% Pd/C. Pressurize the reaction vessel with hydrogen gas (1-3 bar) and stir at 50-80 °C until the reaction is complete.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the resulting this compound by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via alkylation.
Caption: Experimental workflow for the synthesis via aldol condensation and hydrogenation.
Caption: Logical relationships in troubleshooting common synthesis issues.
References
- 1. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 2. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 3. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 4. nacatsoc.org [nacatsoc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethylheptan-2-one
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of 4,6-Dimethylheptan-2-one, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the primary analytical techniques used for the quantification of this branched-chain ketone, supported by experimental data and detailed methodologies for method validation.
Comparison of Analytical Methods
Two principal analytical techniques are predominantly employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Comparison of GC-MS and HPLC for Ketone Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or mass-based detection. |
| Typical Column | Capillary columns (e.g., Petrocol DH, Carbowax)[1] | Reverse-phase columns (e.g., C18, Newcrom R1)[2] |
| Sample Volatility | Required | Not required |
| Derivatization | Not typically required | Often required for UV detection (e.g., with 2,4-dinitrophenylhydrazine - DNPH)[3][4][5][6][7] |
| Selectivity | High, especially with mass spectrometry | Moderate to high, dependent on detector |
| Sensitivity | High | Moderate to high, enhanced by derivatization and specific detectors |
| Analysis Time | Generally faster for volatile compounds | Can be longer, but significantly reduced with UPLC technology[5] |
Experimental Data and Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8][9][10]. While specific validated data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of ketones using GC-MS and HPLC, based on published data for similar analytes.
Table 2: Typical Validation Parameters for GC-MS Quantification of Ketones
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[8] |
| Accuracy (Recovery) | 98 - 107%[11][12] |
| Precision (RSD) | < 10% (intra- and inter-day)[11][12] |
| Limit of Detection (LOD) | 8 µM (in blood, for ketone bodies)[11] |
| Limit of Quantification (LOQ) | 21 µM (in blood, for ketone bodies)[11] |
Table 3: Typical Validation Parameters for HPLC Quantification of Ketones (with DNPH Derivatization)
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.99999 - 1[6] |
| Accuracy (Recovery) | 81.0 - 115.3%[4] |
| Precision (RSD) | < 0.4% (area)[6] |
| Limit of Detection (LOD) | 1.6 - 150.1 µg/kg[4] |
| Limit of Quantification (LOQ) | 4.8 - 906.1 µg/kg[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound.
GC-MS Method
This method is suitable for the direct analysis of this compound in various matrices, leveraging its volatility.
-
Sample Preparation : For liquid samples, a direct injection or headspace sampling can be employed. For solid samples, extraction with a suitable organic solvent (e.g., dichloromethane) followed by concentration may be necessary.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions :
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 35-350.
-
-
Quantification : Based on the peak area of a characteristic ion of this compound, using a calibration curve prepared with standards of known concentrations.
RP-HPLC Method (with DNPH Derivatization)
This method is applicable when the analyte is in a complex matrix or when higher sensitivity with UV detection is desired.
-
Derivatization : The sample containing this compound is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone. This derivative is then extracted with a solvent like acetonitrile[7].
-
Instrumentation : A high-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water[2].
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 360 nm for the DNPH derivatives.
-
-
Quantification : Based on the peak area of the this compound-DNPH derivative, using a calibration curve prepared from derivatized standards.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.
References
- 1. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 3. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. youtube.com [youtube.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. HPLC for the Analysis of 4,6-Dimethylheptan-2-one
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. 4,6-Dimethylheptan-2-one, a branched-chain ketone, presents a choice between two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to inform the selection of the most suitable technique for your analytical needs.
At a Glance: Key Performance Metrics
The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound by GC-MS and HPLC. It is important to note that for HPLC analysis of this ketone using a UV-Vis detector, a derivatization step is typically required.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection. |
| Analyte Volatility | Ideal for volatile and thermally stable compounds. | Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile ketones. |
| Limit of Detection (LOD) | Low ng/L to µg/L range. | ppb range (µg/L). |
| Limit of Quantitation (LOQ) | Low µg/L range. | 10-20 ppb range (µg/L). |
| Linearity (R²) | ||
| > 0.99 | > 0.999[1] | |
| Sample Throughput | Typically faster run times per sample. | Can be slower due to longer run times and derivatization step. |
| Specificity | High, due to mass spectral data providing structural information. | Moderate, relies on retention time and UV absorbance. |
Visualizing the Workflow
To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
For reproducible and accurate results, detailed methodologies are crucial. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.
GC-MS Protocol
This method is ideal for the direct analysis of volatile compounds like this compound.
-
Sample Preparation:
-
For liquid samples, a direct liquid injection or headspace analysis can be employed.
-
Direct Liquid Injection: Dilute the sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[2] Ensure the final sample is free of particles by centrifugation or filtration.[2][3]
-
Headspace Analysis: Place the sample in a sealed headspace vial and heat to allow volatile compounds to partition into the gas phase.[4] The headspace gas is then injected into the GC-MS.[4]
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/minute, and a final hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer should be operated in full scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library.
-
For quantification, create a calibration curve using a series of standard solutions of known concentrations.
-
HPLC-UV Protocol with Derivatization
Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV detection. The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[5][6]
-
Sample Preparation and Derivatization:
-
Accurately measure the sample.
-
React the sample with a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid) to form the 2,4-dinitrophenylhydrazone derivative.[7]
-
The resulting derivative is then extracted and concentrated using solid-phase extraction (SPE).[8]
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 365 nm.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative by comparing its retention time with a derivatized standard.
-
Quantify the compound by generating a calibration curve with a series of derivatized standards of known concentrations.
-
Logical Comparison of Techniques
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, as illustrated in the diagram below.
Conclusion
For the analysis of this compound, GC-MS is generally the more direct and specific method . Its ability to analyze volatile compounds without derivatization leads to a simpler workflow and higher sample throughput. The mass spectrometric detection provides a high degree of confidence in compound identification.
HPLC with UV detection serves as a viable alternative , particularly in laboratories where GC-MS is not available or when analyzing for a broader range of carbonyl compounds that may require derivatization regardless. However, the necessity of a derivatization step adds complexity and time to the sample preparation process. The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the need for specificity, sample throughput, and available instrumentation.
References
- 1. epa.gov [epa.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 8. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Isomeric Ketones: A Mass Spectrometry Guide to 4,6-Dimethylheptan-2-one and 2,6-Dimethyl-4-heptanone
A comparative analysis of the mass spectrometric fragmentation patterns of 4,6-dimethylheptan-2-one and 2,6-dimethyl-4-heptanone provides a robust method for their differentiation. This guide, intended for researchers, scientists, and professionals in drug development, outlines the key distinguishing features in their mass spectra, supported by experimental data and detailed fragmentation pathways.
The structural isomers, this compound and 2,6-dimethyl-4-heptanone, share the same molecular formula (C9H18O) and molecular weight (142.24 g/mol ), making their differentiation by mass spectrometry alone challenging without a detailed analysis of their fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for separating and identifying such isomers based on their distinct retention times and unique mass spectra.[1] This guide focuses on the mass spectrometric evidence that allows for their unambiguous identification.
Key Distinguishing Fragments: A Comparative Summary
The primary mechanisms governing the fragmentation of ketones in electron ionization mass spectrometry are alpha-cleavage and the McLafferty rearrangement. The location of the carbonyl group in these two isomers dictates the formation of distinct fragment ions, which serve as diagnostic markers for their identification.
A summary of the most significant mass-to-charge ratios (m/z) and their relative intensities in the mass spectra of the two isomers is presented below:
| m/z | Putative Fragment Ion | Relative Intensity in this compound (%) | Relative Intensity in 2,6-Dimethyl-4-heptanone (%) | Fragmentation Pathway |
| 43 | [CH₃CO]⁺ | 100 | ~30 | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | ~25 | 100 | Alpha-cleavage |
| 58 | [C₃H₆O]⁺• | ~60 | Low | McLafferty Rearrangement |
| 85 | [C₅H₉O]⁺ | Low | ~30 | Alpha-cleavage |
| 86 | [C₅H₁₀O]⁺• | Low | ~25 | McLafferty Rearrangement |
| 99 | [C₇H₁₅]⁺ | ~5 | Low | Alpha-cleavage |
| 142 | [C₉H₁₈O]⁺• | ~2 | ~1 | Molecular Ion |
Fragmentation Pathways and Spectral Interpretation
The distinct fragmentation patterns are a direct consequence of the molecular structure of each isomer.
This compound
The mass spectrum of this compound is characterized by a prominent base peak at m/z 43, resulting from the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable acylium ion ([CH₃CO]⁺). Another significant diagnostic peak is observed at m/z 58. This peak arises from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.
Caption: Primary fragmentation pathways for this compound.
2,6-Dimethyl-4-heptanone
In contrast, 2,6-dimethyl-4-heptanone is a symmetrical ketone. Alpha-cleavage on either side of the carbonyl group results in the loss of an isobutyl radical, leading to the formation of an acylium ion at m/z 85, or the formation of an isobutyl cation at m/z 57, which is the base peak in its spectrum. The McLafferty rearrangement in this isomer involves the transfer of a γ-hydrogen from one of the terminal methyl groups, leading to the elimination of isobutylene and the formation of a characteristic radical cation at m/z 86.
Caption: Primary fragmentation pathways for 2,6-dimethyl-4-heptanone.
Experimental Protocol
Instrumentation: The data presented was obtained using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC inlet.
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/minute to a final temperature of 250°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/second.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,6-Dimethylheptan-2-one
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,6-dimethylheptan-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted spectral data, a comprehensive experimental protocol for acquiring NMR spectra, and visual diagrams to elucidate the molecular structure and experimental workflow.
¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for aliphatic ketones and spectral data from similar molecules.[1][2][3]
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| 1 | ~2.12 | ~30 | Singlet (s) | 3H |
| 2 | --- | ~209 | --- | --- |
| 3 | ~2.40 | ~52 | Triplet (t) | 2H |
| 4 | ~1.85 | ~35 | Multiplet (m) | 1H |
| 5 | ~1.18 | ~45 | Triplet (t) | 2H |
| 6 | ~1.60 | ~25 | Multiplet (m) | 1H |
| 7 | ~0.88 | ~22 | Doublet (d) | 6H |
| 8 | ~0.92 | ~23 | Doublet (d) | 3H |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Interpretation of Spectral Data:
-
¹H NMR: The singlet at approximately 2.12 ppm is characteristic of the methyl protons (H1) adjacent to the carbonyl group.[1] The protons on the α-carbon to the carbonyl (H3) are expected to be a triplet around 2.40 ppm. The remaining protons on the alkyl chain (H4, H5, H6, H7, and H8) will likely appear as complex multiplets in the upfield region (0.8-1.9 ppm) due to spin-spin coupling.[2]
-
¹³C NMR: The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift of approximately 209 ppm. The carbons alpha to the carbonyl group (C1 and C3) are expected in the 30-52 ppm range. The remaining aliphatic carbons (C4, C5, C6, C7, and C8) will resonate in the upfield region of the spectrum.[1][3]
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a neat liquid sample like this compound is detailed below.
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
2. NMR Spectrometer Setup:
-
The sample is placed in the NMR spectrometer's autosampler or manually inserted into the magnet.
-
The spectrometer is locked onto the deuterium signal of the solvent to ensure magnetic field stability.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used, as quaternary carbons can have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative number of protons.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for spectral assignment and a typical workflow for an NMR experiment.
Caption: Molecular structure of this compound with carbon atom numbering for NMR spectral assignment.
References
A Guide to Inter-Laboratory Comparison of 4,6-Dimethylheptan-2-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons for the analysis of 4,6-Dimethylheptan-2-one. While no formal, large-scale inter-laboratory comparison studies have been published specifically for this compound, this document outlines the essential experimental protocols and data presentation formats necessary for such a study. The methodologies described are based on established practices for the analysis of volatile organic compounds (VOCs).
Introduction
This compound is a branched aliphatic ketone that can be found in some natural sources, such as apples and currants, and is also synthesized for use in fragrances and as a reference standard in chemical analysis.[] Accurate and reproducible analysis of this compound is critical in various research and development settings. Inter-laboratory comparisons are essential for validating analytical methods, ensuring consistency between different laboratories, and establishing the overall reliability of analytical data. This guide provides the necessary protocols and frameworks to establish such a comparison.
Analytical Methodologies
The primary analytical method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] High-Performance Liquid Chromatography (HPLC) can also be utilized for its analysis.[4]
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a mass spectrometer. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Typical Stationary Phases | Petrocol DH, Carbowax, HP-5[5] | Newcrom R1, Newcrom C18[4] |
| Typical Mobile Phases | Inert gases (e.g., Helium)[5] | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility)[4] |
| Detection | Mass Spectrometry (MS)[2] | UV, Diode Array, or Mass Spectrometry (MS) |
| Strengths | High sensitivity and selectivity, provides structural information for identification.[2] | Suitable for less volatile or thermally labile compounds, scalable for preparative separation.[4] |
| Considerations | Requires volatile and thermally stable analytes.[3] | Mobile phase composition may need optimization for best separation. |
Experimental Protocols
Detailed experimental protocols are crucial for a successful inter-laboratory comparison. The following sections outline the key steps.
The choice of sample preparation technique depends on the matrix in which this compound is being analyzed.
-
For Air Samples: Thermal desorption is a common method for the analysis of VOCs in air.[6]
-
Known concentrations of this compound are loaded onto thermal desorption tubes.
-
The tubes are heated to release the analyte into the GC-MS system.
-
-
For Liquid Samples (e.g., water, biological fluids):
-
Headspace Solid-Phase Microextraction (SPME): This technique is suitable for the analysis of VOCs in liquid matrices, including blood.[3]
-
A sample containing this compound is placed in a sealed vial.
-
An SPME fiber is exposed to the headspace above the sample, where the volatile analyte has partitioned.
-
The fiber is then introduced into the GC injection port for analysis.
-
-
Liquid-Liquid Extraction:
-
The aqueous sample is extracted with an immiscible organic solvent.
-
The organic layer containing this compound is concentrated and injected into the GC-MS or HPLC.
-
-
The following is a general GC-MS protocol that can be adapted by participating laboratories. Specific parameters should be agreed upon before the start of the comparison.
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)[5] |
| Carrier Gas | Helium[5] |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min[5] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Reference data for this compound can be found in the NIST Chemistry WebBook for comparison of mass spectra and retention indices.[7][8]
Participating laboratories should report the following quantitative data:
-
Concentration of this compound in the provided samples (e.g., in µg/mL or ng/L).
-
Mean, standard deviation, and coefficient of variation for replicate measurements.
-
Recovery percentages from spiked samples.
-
Limits of detection (LOD) and quantification (LOQ).
All quantitative results should be summarized in a clear and structured table for easy comparison across laboratories.
Table 3: Inter-Laboratory Data Comparison Template
| Laboratory ID | Method Used | Sample 1 Concentration (units) | Sample 2 Concentration (units) | % Recovery | LOD (units) | LOQ (units) |
| Lab A | GC-MS | |||||
| Lab B | GC-MS | |||||
| Lab C | HPLC-MS | |||||
| ... |
Visualizations
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
This diagram outlines the logical process for selecting an appropriate analytical method.
References
- 2. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 3. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 5. This compound|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]
- 6. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 7. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 8. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Sensory Evaluation of 4,6-Dimethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sensory panel evaluation of 4,6-Dimethylheptan-2-one, a flavor compound with potential applications in the food and pharmaceutical industries. Due to the limited availability of published sensory data for this specific compound, this document presents a hypothetical sensory profile based on its known descriptors and compares it with other well-characterized aliphatic ketones. The experimental protocols provided are based on established industry standards for sensory analysis.
Introduction to this compound
This compound is an aliphatic ketone known for its characteristic aroma profile. It is used as a flavoring agent in the food industry, often described as having a fruity and creamy aroma[1]. Chemically, it is a branched-chain ketone, and the structure, particularly the branching, is known to significantly influence the odor profile of such compounds[2]. Its structural isomer, 2,6-dimethyl-4-heptanone, is described as having a banana, fruity, and green taste profile, which may suggest some similar sensory characteristics[3].
Comparative Sensory Profile
To provide a comparative context, the following table summarizes a hypothetical sensory profile for this compound alongside established profiles for other common flavor ketones: 2-Heptanone and 2,6-Dimethyl-4-heptanone. The intensity ratings are based on a 15-point scale, where 0 indicates the attribute is not perceived and 15 is extremely strong.
Disclaimer: The sensory data for this compound is illustrative and designed to provide a framework for potential evaluation.
| Sensory Attribute | This compound (Hypothetical) | 2-Heptanone | 2,6-Dimethyl-4-heptanone |
| Aroma | |||
| Fruity | 11 | 9 | 12 |
| Creamy/Buttery | 9 | 5 | 6 |
| Green | 4 | 3 | 8 |
| Waxy | 3 | 6 | 2 |
| Sharp/Pungent | 2 | 7 | 3 |
| Flavor | |||
| Fruity | 10 | 8 | 11 |
| Creamy/Milky | 8 | 4 | 5 |
| Green/Unripe | 5 | 2 | 7 |
| Bitter | 2 | 3 | 2 |
| Chemical/Solvent | 1 | 4 | 1 |
| Mouthfeel | |||
| Warming | 3 | 4 | 2 |
| Astringent | 1 | 2 | 1 |
Odor Threshold
| Compound | Odor Threshold (ppb in water) |
| This compound (Hypothetical) | 5 |
| 2-Heptanone | 20 |
| 2-Nonanone | 1 |
| Diacetyl (2,3-Butanedione) | 0.2 |
Experimental Protocols
Sensory Panel Evaluation Methodology
A descriptive sensory analysis is conducted to identify and quantify the sensory attributes of the flavor compound.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, availability, and ability to articulate sensory perceptions.
-
Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary for the aroma, flavor, and mouthfeel attributes of aliphatic ketones. Reference standards are used to calibrate the panelists on specific attributes.
2. Sample Preparation:
-
The flavor compound (this compound) and any comparative compounds are diluted in a neutral medium (e.g., deodorized water, milk, or a simple sugar solution) to concentrations determined in preliminary tests to be clearly perceivable but not overwhelming.
-
A control sample of the neutral medium is also prepared.
-
All samples are presented in identical, opaque containers coded with random three-digit numbers to prevent bias. Samples are served at a controlled temperature (e.g., 20°C).
3. Evaluation Procedure:
-
Evaluations are conducted in a dedicated sensory analysis laboratory with individual booths under controlled lighting and ventilation.
-
Panelists are instructed to first evaluate the aroma of the sample (orthonasal perception) and then the flavor and mouthfeel (retronasal perception and taste).
-
Panelists cleanse their palate with unsalted crackers and water between samples.
-
The intensity of each identified attribute is rated on a 15-point unstructured line scale anchored with "not perceptible" and "extremely intense."
4. Data Analysis:
-
The intensity ratings are collected and analyzed using statistical software.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute ratings between the samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Odor Threshold Determination Methodology
The American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a commonly used protocol.
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in deodorized water to create a series of ascending concentrations, typically with a dilution factor of 3.
2. Evaluation Procedure:
-
Panelists are presented with a series of triangles. Each triangle consists of three samples: two are blanks (deodorized water), and one contains the flavor compound at a specific concentration.
-
The panelist's task is to identify the "odd" sample in each triangle.
-
The test begins with a concentration below the expected threshold and increases with each subsequent triangle.
3. Data Analysis:
-
The individual threshold is determined as the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could correctly identify it and all subsequent higher concentrations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Visualizations
Caption: Workflow for Descriptive Sensory Panel Evaluation.
Caption: Protocol for Odor Threshold Determination using ASTM E679.
References
A Comparative Analysis of the Bioactivity of Ketone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of ketone isomers, focusing on the enantiomers of β-hydroxybutyrate (BHB), a key molecule in ketogenic metabolism and signaling. The information presented is supported by experimental data to aid in research and development endeavors.
Introduction to Ketone Isomers
Ketone bodies, primarily acetoacetate (AcAc), acetone, and β-hydroxybutyrate (BHB), are produced by the liver during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet.[1][2] BHB is a chiral molecule, existing as two enantiomers: R-β-hydroxybutyrate (R-BHB) and S-β-hydroxybutyrate (S-BHB).[3] Endogenously, mammals predominantly produce and utilize R-BHB.[3][4] The enzyme β-hydroxybutyrate dehydrogenase (BDH1) is stereospecific for R-BHB, catalyzing its interconversion with acetoacetate.[3] S-BHB is a transient intermediate in the β-oxidation of fatty acids.[3] The distinct metabolic fates and signaling properties of these isomers are of significant interest in therapeutic development.
Comparative Bioactivity Data
The following table summarizes key quantitative data on the bioactivity of R-BHB and S-BHB based on their interaction with specific cellular targets and their pharmacokinetic profiles when administered exogenously.
| Parameter | R-β-hydroxybutyrate (R-BHB) | S-β-hydroxybutyrate (S-BHB) | Notes |
| Receptor Activation (HCAR2) | EC50: 0.7 mM (human), 0.3 mM (mouse)[3] | EC50: 1.6 mM (human), 0.7 mM (mouse)[3] | Both enantiomers activate the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor with anti-lipolytic and anti-inflammatory effects.[3] R-BHB demonstrates a higher affinity. |
| Inflammasome Inhibition | Effective | Effective[3] | Both isomers have been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5] |
| Metabolic Fate | Readily metabolized for energy via BDH1.[3] | Not readily catabolized for energy.[3] S-BHB-CoA is an intermediate in fatty acid oxidation.[3] | The stereospecificity of BDH1 dictates the primary metabolic pathway for each isomer. |
| Exogenous Supplementation (Ketone Monoester - KME) | Peak plasma concentration: ~3.30 mM (at 714 mg/kg dose)[6] | Not typically the primary component of KMEs. | KMEs are designed to deliver R-BHB, leading to rapid and sustained elevations in blood ketone levels.[7][8] |
| Exogenous Supplementation (Ketone Salts - KS) | Raises circulating R-BHB to ~1.0 mM (at 24g dose of racemic mixture)[9] | Often present in racemic (50:50) mixtures with R-BHB in ketone salt supplements.[10][11] | Racemic ketone salts result in lower peak R-BHB concentrations compared to equivalent doses of KME.[9] |
Signaling Pathways and Metabolic Fate
The differential effects of ketone isomers are rooted in their distinct interactions with cellular machinery.
References
- 1. Ketone bodies - Wikipedia [en.wikipedia.org]
- 2. Ketone Bodies Metabolism [apps.deakin.edu.au]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ketone.com [ketone.com]
- 5. medium.com [medium.com]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketogenic diets and Ketone suplementation: A strategy for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does Ketone-IQ® compare to other Ketone Supplements (Ketone Esters and Ketone Salts)? - Ketone-IQ Help Center [help.ketone.com]
Establishing the Purity of 4,6-Dimethylheptan-2-one: A Comparative Guide to qNMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical parameter in the development and quality control of chemical compounds. For a non-chromophoric, volatile ketone such as 4,6-Dimethylheptan-2-one, selecting the appropriate analytical methodology is crucial for obtaining reliable and precise results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)—for the purity assessment of this compound.
Methodology Comparison at a Glance
The choice of analytical technique for purity determination is contingent on several factors, including the analyte's physicochemical properties, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-RI for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity, with detection based on changes in the refractive index of the eluent. |
| Quantitation | Absolute (Primary Method) | Relative (Requires a reference standard) | Relative (Requires a reference standard) |
| Selectivity | High; provides structural information. | High for volatile compounds. | Moderate; less selective for complex mixtures. |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Limit of Detection (LOD) | mg range | µg/mL (ppm) range | mg/mL range |
| Limit of Quantitation (LOQ) | mg range | µg/mL (ppm) range | mg/mL range |
| Sample Throughput | Moderate | High | Moderate |
| Destructive | No | Yes | No (sample can be recovered) |
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method of measurement, meaning it can provide a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is a significant advantage in early-stage drug development or when a certified reference standard is unavailable. The quantification is based on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.
Experimental Protocol: qNMR Purity of this compound
1. Materials and Instrumentation:
-
Analyte: this compound (Molar Mass: 142.24 g/mol )
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%, Molar Mass: 116.07 g/mol )
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: ≥ 3 seconds.
-
Temperature: 298 K.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved singlet signal of the internal standard (maleic acid, ~6.3 ppm) and a well-resolved signal from the analyte. For this compound, the singlet corresponding to the methyl protons adjacent to the carbonyl group (C1-H₃) at approximately 2.1 ppm is a suitable choice.
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Logical Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Alternative Purity Determination Methods
While qNMR offers a direct and highly accurate measure of purity, other chromatographic techniques are also widely employed and may be more suitable for certain applications, such as routine quality control or the detection of trace impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile compounds like this compound.[2][3] It offers excellent separation efficiency and high sensitivity.
Methodology Outline:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of a diluted solution of the analyte is injected into the heated inlet.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Quantification: The purity is determined by the area percent of the analyte peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
For non-chromophoric compounds that are not amenable to UV detection, HPLC with a universal detector such as a Refractive Index (RI) detector can be employed.[4]
Methodology Outline:
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: A normal-phase or reverse-phase column depending on the polarity of potential impurities.
-
Mobile Phase: An isocratic mobile phase is required for RI detection. A mixture of hexane and isopropanol is a common choice for normal-phase separations.
-
Detection: The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample.
-
Quantification: Similar to GC-FID, purity is typically determined by area percent.
Experimental Workflow for Chromatographic Purity Analysis
Caption: General Workflow for Chromatographic Purity Analysis.
Conclusion
For the definitive and absolute purity determination of this compound, qNMR stands out as the superior method, providing a direct measurement without the need for a specific reference standard of the analyte. Its high precision and the structural information it provides make it an invaluable tool in research and development.
GC-FID is an excellent alternative for routine quality control, offering high throughput and sensitivity for this volatile ketone. HPLC-RI can also be utilized but is generally less sensitive and requires an isocratic mobile phase.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For the certification of a reference material or when the highest accuracy is required, qNMR is the recommended approach. For routine process monitoring or screening, GC-FID offers a practical and efficient solution. A comprehensive purity assessment may involve the use of orthogonal techniques to ensure a complete understanding of the impurity profile.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethylheptan-2-one
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 4,6-Dimethylheptan-2-one, a volatile organic compound (VOC) relevant in various research and development settings.[1][2] The focus is on the cross-validation of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative Gas Chromatography-Flame Ionization Detector (GC-FID) method. Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or equipment.[3][4] This ensures data integrity, which is paramount for regulatory compliance and successful method transfer in pharmaceutical and chemical development.[3][5][6]
Methodology Comparison: GC-MS vs. GC-FID
The principal system for the detection and quantification of VOCs is Gas Chromatography (GC) coupled with a detector.[1] The choice of detector is critical and depends on the analytical requirements for selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and specificity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used for definitive peak identification by comparing spectra to libraries like the NIST database.[1][2] This makes it an excellent tool for identifying and quantifying analytes in complex matrices.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique known for its high sensitivity towards organic compounds, a wide linear range, and low background noise.[7] While it does not provide structural information for identification, it is a reliable and cost-effective method for quantifying known analytes.
The following workflow illustrates the process of cross-validating these two methods, a common scenario when transferring a method from a development lab (transferring unit) to a quality control lab (receiving unit).[8]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound | 19549-80-5 | Benchchem [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dimethylheptan-2-one: A Comprehensive Guide
For researchers and laboratory professionals handling 4,6-Dimethylheptan-2-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this flammable ketone.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and can cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3]
Disposal Protocol:
The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[4][5][6] It is categorized as a hazardous waste due to its flammability.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).[4]
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3]
Step 2: Container Selection and Management
-
Use a container made of a material that will not react with or be degraded by the ketone. The original container, if in good condition, is often a suitable choice.[4]
-
Ensure the container has a secure, tightly fitting cap to prevent leaks and the release of flammable vapors.[4][7]
-
The container should not be filled to more than 80% capacity to allow for vapor expansion.
Step 3: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be located away from sources of ignition, such as heat, sparks, or open flames.[3][8]
-
Maintain a log of the accumulated waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]
-
Provide them with accurate information about the waste, including its chemical composition and volume.
-
Follow all institutional procedures for waste pickup requests.
Quantitative Data Summary:
For quick reference, the key physical and safety properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 19549-80-5 |
| Molecular Formula | C9H18O |
| Boiling Point | 170.3°C at 760 mmHg |
| Flash Point | 49°C / 120.2°F[3] |
| Signal Word | Warning |
| Hazard Statements | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Logical Workflow for Disposal:
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 2-Heptanone, 4,6-dimethyl- - Hazardous Agents | Haz-Map [haz-map.com]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.com [fishersci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling 4,6-Dimethylheptan-2-one
Essential Safety and Handling Guide for 4,6-Dimethylheptan-2-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.
Chemical Overview: this compound is a flammable liquid and vapor that may cause respiratory irritation.[1] It is also a skin and eye irritant.[2][3] Proper handling and disposal are crucial to minimize risks in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Details and Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield | Essential to protect against splashes that can cause eye irritation.[2][3][4] Standard safety glasses may not provide adequate protection. |
| Skin Protection | Chemical-resistant gloves and protective clothing | Wear appropriate gloves and clothing to prevent skin contact and irritation.[1][3] The specific type of glove material should be selected based on the breakthrough time for ketones. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.[1] Use in a well-ventilated area is recommended.[1][3] |
Handling and Storage
When working with this compound, it is imperative to use it in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1] All containers and receiving equipment should be grounded and bonded to prevent static discharge.[1] Use only non-sparking tools.[1] Store the chemical in a cool, well-ventilated place with the container tightly closed.[1][5]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3][6] Use personal protective equipment, including respiratory protection if necessary, to avoid breathing vapors, mist, or gas.[3][6] Absorb the spill with an inert absorbent material and dispose of it as hazardous waste in a suitable, closed container.[3][7]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[3][7] All disposal practices must be in accordance with local, state, and federal regulations.
Procedural Workflow for Handling and Disposal
To ensure a systematic and safe approach, the following workflow diagram outlines the key steps for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Heptanone, 4,6-dimethyl- - Hazardous Agents | Haz-Map [haz-map.com]
- 3. gustavus.edu [gustavus.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. 4,6-DIMETHYL-2-HEPTANONE | 19549-80-5 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
